molecular formula C7H7ClIN B1461239 5-Chloro-2-iodo-3-methylaniline CAS No. 1150617-63-2

5-Chloro-2-iodo-3-methylaniline

Cat. No.: B1461239
CAS No.: 1150617-63-2
M. Wt: 267.49 g/mol
InChI Key: IVEXCHUTNFGLDL-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-3-methylaniline is a useful research compound. Its molecular formula is C7H7ClIN and its molecular weight is 267.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-iodo-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-iodo-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-iodo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEXCHUTNFGLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653922
Record name 5-Chloro-2-iodo-3-methylaniline
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Molecular Weight

267.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-63-2
Record name 5-Chloro-2-iodo-3-methylbenzenamine
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Record name 5-chloro-2-iodo-3-methylaniline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-iodo-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise synthesis of complex organic molecules is a cornerstone of innovation. Halogenated anilines, in particular, serve as versatile scaffolds in the construction of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis of 5-Chloro-2-iodo-3-methylaniline, a key intermediate whose structural motifs are of significant interest in medicinal chemistry. We will delve into a reliable and reproducible synthetic pathway, elucidating the mechanistic underpinnings of each transformation and offering practical, field-tested insights to ensure success in the laboratory.

Strategic Overview of the Synthesis

The synthesis of 5-Chloro-2-iodo-3-methylaniline is most effectively approached through a two-stage process, commencing with a commercially available precursor and proceeding through a well-established and robust reaction cascade. This strategy is designed for both efficiency and regiochemical control, ensuring the desired isomer is obtained with high purity.

The logical workflow for this synthesis can be visualized as follows:

Synthesis_Workflow Start 3-Chloro-5-nitrotoluene Step1 Reduction Start->Step1 Intermediate 5-Chloro-3-methylaniline Step1->Intermediate Step2 Sandmeyer Iodination Intermediate->Step2 Product 5-Chloro-2-iodo-3-methylaniline Step2->Product caption Figure 1: Overall Synthetic Workflow

Caption: Figure 1: Overall Synthetic Workflow

This pathway leverages the selective reduction of a nitro group followed by a regioselective iodination via the Sandmeyer reaction, a classic and dependable method for the introduction of a variety of functional groups onto an aromatic ring.

Stage 1: Synthesis of the Precursor, 5-Chloro-3-methylaniline

The journey to our target molecule begins with the synthesis of the crucial intermediate, 5-Chloro-3-methylaniline. This is achieved through the reduction of 3-Chloro-5-nitrotoluene.

Mechanistic Rationale: The Reduction of an Aromatic Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with common choices including metal-acid systems (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation. For this particular transformation, the use of iron powder in the presence of a catalytic amount of acid, such as acetic acid or hydrochloric acid, is often preferred in a laboratory setting due to its cost-effectiveness and efficiency.

The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, with protonation steps facilitating the sequential removal of oxygen atoms and the formation of the amino group. The overall transformation is:

NO₂ + 6H⁺ + 6e⁻ → NH₂ + 2H₂O

The iron is oxidized in the process. The acidic medium is crucial for providing the necessary protons for the reaction to proceed.

Detailed Experimental Protocol: Synthesis of 5-Chloro-3-methylaniline

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Chloro-5-nitrotoluene171.5810.0 g0.0583
Iron Powder55.84516.3 g0.292
Glacial Acetic Acid60.0525 mL-
Ethanol46.07100 mL-
Water18.01520 mL-
Sodium Carbonate105.99As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-5-nitrotoluene (10.0 g, 0.0583 mol), iron powder (16.3 g, 0.292 mol), ethanol (100 mL), and water (20 mL).

  • Stir the mixture vigorously and add glacial acetic acid (5 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add a saturated solution of sodium carbonate to neutralize the acetic acid and precipitate iron salts. The mixture should be basic to litmus paper.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-3-methylaniline.

  • The product can be further purified by vacuum distillation if necessary.

Stage 2: Synthesis of 5-Chloro-2-iodo-3-methylaniline via Sandmeyer Reaction

The second stage of the synthesis involves the conversion of the newly prepared 5-Chloro-3-methylaniline into the final product, 5-Chloro-2-iodo-3-methylaniline. This is accomplished through the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide array of functionalities.

Mechanistic Insight: The Sandmeyer Reaction for Iodination

The Sandmeyer reaction is a two-step process. The first step is the diazotization of the primary aromatic amine. This involves the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing. The diazotization reaction proceeds as follows:

Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O

The second step is the iodination of the diazonium salt. In the case of iodination, the use of a copper(I) catalyst is not strictly necessary, as the iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt. The reaction with potassium iodide (KI) proceeds via a radical-nucleophilic aromatic substitution-like mechanism, where the diazonium group is replaced by an iodine atom, with the evolution of nitrogen gas.

The overall transformation can be visualized as follows:

Sandmeyer_Mechanism Aniline 5-Chloro-3-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Diazotization Diazonium Arenediazonium Salt Diazotization->Diazonium Iodination Iodination (KI) Diazonium->Iodination Product 5-Chloro-2-iodo-3-methylaniline Iodination->Product caption Figure 2: Sandmeyer Iodination Pathway

Caption: Figure 2: Sandmeyer Iodination Pathway

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-iodo-3-methylaniline

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Chloro-3-methylaniline141.605.0 g0.0353
Concentrated Hydrochloric Acid36.4615 mL-
Sodium Nitrite (NaNO₂)69.002.5 g0.0362
Potassium Iodide (KI)166.006.4 g0.0385
Water18.015As needed-
Diethyl Ether74.12As needed-
Saturated Sodium Thiosulfate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL beaker, dissolve 5-Chloro-3-methylaniline (5.0 g, 0.0353 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (2.5 g, 0.0362 mol) in water (10 mL) and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a slight color change.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 15 minutes.

  • In a separate 500 mL beaker, dissolve potassium iodide (6.4 g, 0.0385 mol) in water (50 mL).

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (around 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash them with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 5-Chloro-2-iodo-3-methylaniline.

  • The product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Product Characterization

The identity and purity of the synthesized 5-Chloro-2-iodo-3-methylaniline should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons, with appropriate chemical shifts and splitting patterns.
¹³C NMR Resonances for all seven carbon atoms in the molecule.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₇H₇ClIN).
IR Spec. Characteristic absorption bands for N-H stretching of the amine and C-H stretching of the aromatic and methyl groups.

Safety and Handling

  • 3-Chloro-5-nitrotoluene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 5-Chloro-3-methylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Diazonium Salts: Potentially explosive when dry. Always handle in solution and at low temperatures.

  • Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of 5-Chloro-2-iodo-3-methylaniline presented in this guide offers a robust and well-characterized pathway for obtaining this valuable building block. By understanding the underlying chemical principles of each step, from the reduction of the nitro group to the intricacies of the Sandmeyer reaction, researchers can confidently and safely execute this synthesis. The application of this and similar halogenated anilines in the development of new pharmaceuticals underscores the importance of mastering such synthetic techniques.

References

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P
  • Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid - Quick Company. (URL: [Link])

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
  • 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. (URL: [Link])

  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development. (URL: [Link])

  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. (URL: [Link])

  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google P
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Structural Elucidation and Synthetic Utility of 5-Chloro-2-iodo-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Drug Discovery & Process Chemistry

Executive Summary & Chemical Identity

5-Chloro-2-iodo-3-methylaniline (CAS: 1150617-63-2) represents a high-value "scaffold" intermediate in medicinal chemistry. Its structural uniqueness lies in the "sandwiched" iodine atom at the C2 position—sterically crowded between the amine (C1) and the methyl group (C3).

This specific substitution pattern offers two critical advantages for drug design:

  • Orthogonal Reactivity: The C-I bond allows for selective Suzuki/Sonogashira coupling without affecting the C-Cl bond (available for late-stage diversification).

  • Conformational Locking: In biaryl systems, the C3-Methyl and C2-Iodine (or its coupled product) induce atropisomerism or restricted rotation, often improving kinase selectivity.

PropertyData
CAS Number 1150617-63-2
Molecular Formula C₇H₇ClIN
Molecular Weight 267.50 g/mol
Exact Mass 266.931
Appearance Off-white to light brown solid (light sensitive)
Predicted pKa ~2.5 (Aniline nitrogen is deactivated by halogens)

Synthesis Strategy & Regiocontrol

The synthesis of the 2-iodo isomer is non-trivial due to the directing effects of the precursor 5-chloro-3-methylaniline . Standard electrophilic iodination favors the para position (C4) or the less sterically hindered ortho position (C6).

The "Sandwich" Challenge

To install the iodine at C2, the reaction must overcome steric repulsion.

  • Directing Effects:

    • -NH₂ (C1): Strong ortho/para director.

    • -CH₃ (C3): Weak ortho/para director.

    • -Cl (C5): Deactivating, ortho/para director.

  • Site Analysis:

    • C4 (Para to NH₂): Most activated, least hindered. (Major Impurity).

    • C6 (Ortho to NH₂): Activated, moderately hindered.

    • C2 (Ortho to NH₂): Activated, highly hindered (sandwiched).

Validated Synthetic Workflow

To access the C2-iodo target, a "blocked" strategy or high-selectivity reagent system (e.g., NIS/TFA) is often required. The following workflow describes the purification logic required to isolate the target from its isomers.

SynthesisWorkflow cluster_QC Quality Control Gate Start Precursor: 5-Chloro-3-methylaniline Reagent Iodination: NIS / AcOH or ICl Start->Reagent Mix Crude Mixture: Isomer 4-I (Major) Isomer 6-I (Minor) Isomer 2-I (Target) Reagent->Mix Purification Purification: Flash Chromatography (Hexane/EtOAc gradient) Mix->Purification Target Target Isolated: 5-Chloro-2-iodo-3-methylaniline Purification->Target Late eluting (Check TLC) Byprods Discard: 4-Iodo & 6-Iodo Isomers Purification->Byprods Early fractions QC 1H NMR + HPLC (Regio-verification) Target->QC

Figure 1: Synthetic workflow emphasizing the necessity of chromatographic separation to remove the thermodynamically favored 4-iodo isomer.

Analytical Characterization (The Core)

Distinguishing the 2-iodo target from the 4-iodo and 6-iodo isomers is the critical quality attribute. Mass spectrometry is insufficient as all isomers share the same mass and chlorine isotope pattern. NMR is the definitive tool.

Nuclear Magnetic Resonance (NMR) Protocol

Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred to visualize the NH₂ protons clearly). Internal Standard: TMS.

Theoretical Shift Logic (1H NMR)
  • Proton H4: Located between Methyl (C3) and Chlorine (C5). It appears as a doublet (meta-coupling to H6).

  • Proton H6: Located between Chlorine (C5) and Amine (C1). It appears as a doublet (meta-coupling to H4).

  • Methyl Group: Singlet, approx 2.3 ppm.

The "NOE" Smoking Gun

To definitively prove the Iodine is at Position 2, you must perform a 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment.

  • Hypothesis: If Iodine is at C2, the Methyl group (C3) has NO NEIGHBORING PROTONS on the C2 side.

  • Observation: Irradiating the Methyl signal should show NOE enhancement only at H4.

  • Contra-Indicator: If you observe NOE enhancement at an aromatic proton signal other than H4 (i.e., H2), you have the wrong isomer (likely the 4-iodo, where C2-H is present).

SignalShift (δ ppm)MultiplicityIntegrationAssignment
NH₂ 4.0 - 5.5Broad Singlet2HAmine protons (C1)
Ar-H (C6) ~6.6 - 6.8Doublet (J~2Hz)1HOrtho to NH₂, Para to Me
Ar-H (C4) ~6.9 - 7.1Doublet (J~2Hz)1HMeta to NH₂, Ortho to Cl
-CH₃ ~2.35Singlet3HMethyl at C3
HPLC Method for Isomer Purity

Standard C18 columns may struggle to separate these positional isomers. A Phenyl-Hexyl column is recommended due to π-π interaction differences caused by the steric "sandwiching" of the iodine.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

Functional Utility & Applications

The primary value of 5-Chloro-2-iodo-3-methylaniline is its ability to undergo sequential, chemoselective cross-coupling reactions.

Chemoselectivity Hierarchy
  • C-I Bond (Position 2): Most reactive. Undergoes Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heating (40°C) using Pd(PPh₃)₄.

  • -NH₂ Group (Position 1): Nucleophilic. Can be acylated or used in Buchwald-Hartwig aminations after the C-I bond is reacted (or if protected).

  • C-Cl Bond (Position 5): Least reactive. Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>80°C) to couple. This allows the molecule to serve as a "bifunctional linker."

ReactionPathway Start 5-Chloro-2-iodo-3-methylaniline Step1 Step 1: Suzuki Coupling (Boronic Acid, Pd(0), Na2CO3) Selectively targets C-I Start->Step1 High Selectivity Intermediate Intermediate: 5-Chloro-2-aryl-3-methylaniline Step1->Intermediate Step2 Step 2: Buchwald-Hartwig (Amine, Pd(OAc)2, Ligand) Targets C-Cl (High Temp) Intermediate->Step2 Harsh Conditions Final Final Drug Scaffold (Polysubstituted Aniline) Step2->Final

Figure 2: Chemoselective diversification strategy utilizing the reactivity difference between Aryl-Iodide and Aryl-Chloride.

Safety & Handling Protocols

As with all halogenated anilines, specific safety protocols are non-negotiable.

  • Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to light leads to homolytic cleavage, liberating iodine radicals and turning the solid purple/black.

    • Protocol: Store in amber vials under Argon at 2-8°C.

  • Oxidation Potential: Anilines oxidize to quinones/azo compounds upon air exposure.

    • Protocol: Re-test purity by HPLC if stored >3 months.

  • Toxicity: Halogenated anilines are potential mutagens and skin sensitizers.

    • PPE:[1][2] Nitrile gloves (double gloving recommended), lab coat, and eye protection. Handle only in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40151803, 5-Chloro-2-iodo-3-methylaniline. Retrieved from [Link]

  • Li, X., et al. (2004).Regioselective synthesis of polysubstituted anilines via iodination. Tetrahedron Letters, 45(46), 8569-8573.

Sources

13C NMR of 5-Chloro-2-iodo-3-methylaniline

Technical Guide: C NMR Characterization of 5-Chloro-2-iodo-3-methylaniline

Executive Summary

Compound: 5-Chloro-2-iodo-3-methylaniline CAS: 1150617-63-2 Molecular Formula: C


Molecular Weight:123

This guide provides a rigorous framework for the structural verification of 5-Chloro-2-iodo-3-methylaniline.[3] Due to the presence of three distinct substituents—an electron-donating amino group, a heavy iodine atom, and an electron-withdrawing chlorine—the

3Heavy Atom Effect3

Molecular Structure & Numbering

To ensure accurate assignment, we utilize the following IUPAC numbering scheme:

  • C1: Attached to Amino group (-NH

    
    )
    
  • C2: Attached to Iodine (-I)[3]

  • C3: Attached to Methyl group (-CH

    
    )[3]
    
  • C4: Unsubstituted (aromatic CH)

  • C5: Attached to Chlorine (-Cl)[3][4]

  • C6: Unsubstituted (aromatic CH)[3]

  • C7: Methyl carbon[3]

Predicted C NMR Spectral Data

The following chemical shifts are calculated based on benzene substituent additivity rules (SCS), corrected for steric compression and the relativistic heavy-atom effect of iodine.

Summary Table: Chemical Shift Assignments (Solvent: DMSO- )
PositionCarbon TypePredicted Shift (

, ppm)
Assignment Logic
C1 Quaternary (C-NH

)
148.0 – 152.0 Deshielded by strong resonance effect of NH

.[3]
C3 Quaternary (C-CH

)
140.0 – 144.0 Deshielded by ipso-CH

and ortho-Iodine effects.[3]
C5 Quaternary (C-Cl)132.0 – 136.0 Deshielded by electronegative Chlorine.[3]
C6 Methine (CH)118.0 – 122.0 Shielded by ortho-NH

resonance effect.[3]
C4 Methine (CH)120.0 – 124.0 Shielded by para-NH

resonance.[3]
C2 Quaternary (C-I)90.0 – 96.0 Diagnostic Peak. Strongly shielded by Iodine (Heavy Atom Effect).[3]
C7 Methyl (CH

)
26.0 – 29.0 Aliphatic region.[3] Slightly deshielded by ortho-Iodine.[3]

Note on Solvent Effects: Spectra acquired in CDCl


 may show shifts of 

0.5–1.0 ppm relative to DMSO-

.[3] The C1 signal often broadens in protic solvents due to exchangeable protons on the amine.[3]

Mechanistic Analysis of Shifts

The "Heavy Atom on Light Atom" (HALA) Effect

The most critical validation point for this molecule is the chemical shift of C2 .[3]

  • Mechanism: Iodine is a heavy nucleus with a large electron cloud.[3] The relativistic spin-orbit coupling shields the attached carbon nucleus significantly.

  • Observation: While a typical aromatic carbon appears at ~128 ppm, the C-I carbon will appear upfield, typically between 90–100 ppm .[3]

  • Validation: If you do not observe a quaternary signal in this upfield aromatic region, the iodine is likely absent or displaced.[3]

Substituent Interaction (Steric & Electronic)[3]
  • C1 (Amine): The amino group is a strong electron donor by resonance.[3] This increases electron density at the ortho (C2, C6) and para (C4) positions, shielding them.[3] However, C1 itself is deshielded by the electronegative nitrogen.[3]

  • C3 (Methyl/Iodine Crowding): The methyl group at C3 is flanked by the bulky Iodine at C2.[3] This steric compression (the "ortho effect") often leads to slight deshielding of the ipso carbons involved.[3]

Experimental Protocol: Acquisition & Processing

To obtain a publication-quality spectrum capable of resolving the quaternary carbons (which have longer relaxation times), follow this protocol.

A. Sample Preparation[3]
  • Mass: Weigh 30–50 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      or CDCl
    
    
    .
    • Tip: DMSO-

      
       is preferred if the amine protons need to be characterized in the corresponding 
      
      
      H NMR, as it slows exchange.[3]
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for shimming).[3]

B. Instrument Parameters ( C with H Decoupling)
  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C3, C5) have no attached protons to facilitate relaxation via NOE.[3] A short D1 will suppress their signals, making integration and detection difficult.[3]

  • Scans (NS): Minimum 512 scans (preferably 1024) to ensure adequate S/N ratio for the quaternary peaks.

  • Spectral Width: 0 – 220 ppm.[3]

Structural Validation Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

NMR_ValidationStartStart: Acquire 13C {1H} SpectrumCheck_AliphaticCheck 20-30 ppm Region:Is Methyl Peak Present?Start->Check_AliphaticCheck_IodineCheck 90-100 ppm Region:Is Upfield Quaternary C-I Visible?Check_Aliphatic->Check_IodineYes (~27 ppm)Result_FailFAIL:Check for Isomers or ImpuritiesCheck_Aliphatic->Result_FailNoCheck_AromaticCount Aromatic Peaks:Are there 6 distinct signals?Check_Iodine->Check_AromaticYes (~94 ppm)Check_Iodine->Result_FailNo (Iodine missing)Validation_HMBCRun HMBC (2D):Correlate Methyl Protons to Aromatic CarbonsCheck_Aromatic->Validation_HMBCYesCheck_Aromatic->Result_FailNoResult_ConfirmedCONFIRMED:5-Chloro-2-iodo-3-methylanilineValidation_HMBC->Result_ConfirmedMethyl couples to C2 (94 ppm) & C4 (122 ppm)

Figure 1: Decision tree for the structural verification of 5-Chloro-2-iodo-3-methylaniline via NMR.

Troubleshooting & Isomer Differentiation

Common synthesis byproducts include regioisomers.[3] Use HMBC (Heteronuclear Multiple Bond Correlation) to distinguish the target from isomers like 5-Chloro-4-iodo-3-methylaniline.[3]

  • Target (2-Iodo): Methyl protons (

    
    2.4 ppm) will show a strong 3-bond coupling to the C-I carbon  (the upfield peak at ~94 ppm).[3]
    
  • Isomer (4-Iodo): If Iodine were at position 4, the Methyl (at pos 3) would couple to C4-I.[3] However, the chemical shift environment would differ.[3][5][6]

  • Isomer (6-Iodo): Methyl protons would couple to C2 (which would be a CH) and C4 (CH), neither of which would be the strongly shielded C-I peak.[3]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] [3]

  • Facelli, J. C. (2011).[3] "Calculations of Chemical Shieldings: The Heavy Atom Effect". Concepts in Magnetic Resonance Part A. Explains the relativistic shielding of Iodine. [3]

  • ChemicalBook. "5-Chloro-2-methylaniline NMR Data" (Analog Reference). Accessed Jan 2026.[3][7]

  • BLD Pharm. "Product Specifications: 5-Chloro-2-iodo-3-methylaniline". Accessed Jan 2026.[3][7]

An In-Depth Technical Guide to the Infrared Spectrum of 5-Chloro-2-iodo-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis and interpretation of the expected Fourier-Transform Infrared (FTIR) spectrum of 5-Chloro-2-iodo-3-methylaniline. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the correlation between the molecular structure of this complex aniline derivative and its vibrational spectroscopic signature. We will explore the theoretical basis for peak assignments, the diagnostic utility of specific absorption bands, and a validated protocol for acquiring a high-fidelity spectrum.

Introduction: The Vibrational Fingerprint of a Polysubstituted Aromatic Amine

5-Chloro-2-iodo-3-methylaniline is a highly substituted aromatic amine. Its unique structure, featuring a primary amine, a methyl group, and two different halogen atoms (chloro and iodo) on a benzene ring, makes it a valuable intermediate in organic synthesis. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] By absorbing infrared radiation at specific frequencies corresponding to the energy of these vibrations, a molecule generates a unique spectral fingerprint.

This guide serves to predict and interpret this fingerprint. Understanding the IR spectrum is critical for:

  • Structural Verification: Confirming the identity and successful synthesis of the target molecule.

  • Purity Assessment: Identifying the presence of impurities or starting materials by detecting their characteristic absorption bands.

  • Reaction Monitoring: Tracking the progress of reactions involving the functional groups of the molecule.

The interpretation that follows is based on established group frequency correlations and data from analogous substituted aromatic compounds.

Predicted Infrared Spectrum Analysis

The infrared spectrum can be conceptually divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[3] While the former contains characteristic bands for specific functional groups, the latter contains a complex pattern of absorptions unique to the entire molecular structure.

The Functional Group Region (4000–1500 cm⁻¹)

This region is dominated by stretching vibrations, which are higher in energy.[2]

  • N-H Stretching (Amine Group): As a primary aromatic amine, 5-Chloro-2-iodo-3-methylaniline will exhibit two distinct, sharp to medium intensity bands in the 3500–3300 cm⁻¹ range.[4][5] The higher frequency band corresponds to the asymmetric N-H stretching vibration, while the lower frequency band is due to the symmetric N-H stretch.[6] For aromatic amines, these peaks are typically observed around 3450 cm⁻¹ and 3350 cm⁻¹.[4][7] The presence of two distinct peaks is a definitive indicator of a primary amine (-NH₂).

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H Stretch: Weak to medium intensity absorptions are expected just above 3000 cm⁻¹, typically in the 3100–3010 cm⁻¹ region.[1][2][3] These bands confirm the presence of hydrogen atoms attached to the benzene ring.

    • Aliphatic C-H Stretch: The methyl (-CH₃) group will produce medium to strong absorption bands just below 3000 cm⁻¹, in the 2975–2850 cm⁻¹ range, corresponding to its symmetric and asymmetric stretching modes.[3][6]

The Fingerprint Region (1500–400 cm⁻¹)

This region contains a wealth of structural information arising from bending vibrations and complex coupled vibrations of the entire molecule.

  • N-H Bending (Amine Scissoring): A medium to strong intensity band is expected in the 1650–1580 cm⁻¹ region due to the scissoring (bending) vibration of the primary amine group.[4] This band can sometimes be sharp and its position helps confirm the primary amine functionality.

  • C=C Stretching (Aromatic Ring): The benzene ring itself gives rise to a series of characteristic stretching vibrations. Typically, two or three bands of variable intensity appear in the 1620–1450 cm⁻¹ region. These absorptions confirm the presence of the aromatic core.

  • C-N Stretching (Aromatic Amine): The stretching vibration of the aryl C-N bond is expected to produce a strong band in the 1335–1250 cm⁻¹ range.[4] This is a key diagnostic peak for aromatic amines.

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring determines the position of strong C-H out-of-plane (OOP) bending vibrations, typically found between 900–675 cm⁻¹ .[1] For a 1,2,3,5-tetrasubstituted ring with two adjacent free hydrogens, a strong band might be expected in the 850-800 cm⁻¹ region, though the complex substitution makes a precise prediction difficult without empirical data.

  • C-X Stretching (Halogens):

    • C-Cl Stretch: A strong absorption arising from the C-Cl stretching vibration is expected in the 850–550 cm⁻¹ range.[1][3][8]

    • C-I Stretch: The C-I bond is weaker and involves a heavier atom, thus its stretching vibration occurs at a very low frequency, typically below 600 cm⁻¹ . This peak may be difficult to observe on standard mid-IR spectrometers or could be obscured by other absorptions in the low-frequency end of the fingerprint region.

The following table summarizes the predicted key absorption bands for 5-Chloro-2-iodo-3-methylaniline.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine3500–3300 (two bands)Medium, Sharp
Aromatic C-H StretchBenzene Ring3100–3010Weak to Medium
Aliphatic C-H StretchMethyl Group2975–2850Medium to Strong
N-H Bending (Scissoring)Primary Amine1650–1580Medium to Strong
C=C Ring StretchingAromatic Ring1620–1450 (multiple bands)Medium to Strong
Aryl C-N StretchAromatic Amine1335–1250Strong
Aromatic C-H Out-of-Plane BendSubstituted Benzene900–675Strong
C-Cl StretchAryl Chloride850–550Strong
C-I StretchAryl Iodide< 600Medium to Strong

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To validate the predicted spectral features, a robust experimental methodology is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation and high reproducibility.

Instrumentation and Materials
  • Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Accessory: Single-bounce diamond ATR accessory.

  • Sample: 5-Chloro-2-iodo-3-methylaniline, solid (approx. 1-2 mg).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Workflow for Spectral Acquisition

The following diagram outlines the self-validating workflow for obtaining a reliable IR spectrum.

FTIR_Workflow cluster_prep System Preparation cluster_sample Sample Analysis cluster_post Data Processing & Verification A Clean ATR Crystal (Isopropanol) B Acquire Background Spectrum (Clean Crystal, 32 scans) A->B Ensures no contaminant signals C Apply Solid Sample to ATR Crystal D Apply Consistent Pressure (Torque-limited clamp) C->D Ensures good optical contact E Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution) D->E Maximizes signal and reproducibility F Perform ATR Correction (Software algorithm) G Baseline Correction F->G Corrects for penetration depth artifacts H Peak Picking & Annotation G->H Improves peak accuracy

Caption: Standard Operating Procedure for FTIR-ATR Analysis.

Causality and Self-Validation in the Protocol
  • Background Spectrum (Step B): Acquiring a background scan of the clean ATR crystal is a critical self-validating step. This spectrum of ambient air (CO₂, H₂O) and the crystal itself is mathematically subtracted from the sample spectrum. This ensures that the final spectrum contains only signals originating from the sample, not the instrument or environment.

  • Consistent Pressure (Step D): The quality of an ATR spectrum is highly dependent on the intimate contact between the sample and the crystal. Using a pressure clamp with a torque limiter ensures this contact is firm and, crucially, reproducible between different samples, which is vital for comparative studies.

  • ATR Correction (Step F): The depth of penetration of the IR beam into the sample is wavelength-dependent in an ATR experiment. This can cause peak intensities at lower wavenumbers to appear artificially high. Applying a software-based ATR correction algorithm is a necessary step to produce a spectrum that more closely resembles a traditional transmission spectrum, making it comparable to historical data and library spectra.

Conclusion

The infrared spectrum of 5-Chloro-2-iodo-3-methylaniline is predicted to be rich in information, with distinct, identifiable bands corresponding to its primary aromatic amine, methyl, and halogen functionalities. The N-H and C-N stretching bands, alongside the C=C aromatic ring absorptions, provide strong confirmatory evidence for the core structure. The fingerprint region, though complex, contains the unique vibrational signature necessary for definitive identification when compared against a reference standard. By following the rigorous experimental protocol outlined, researchers can confidently acquire a high-fidelity spectrum, enabling accurate structural elucidation and quality control in the synthesis and application of this important chemical intermediate.

References

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved January 28, 2026, from [Link]

  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved January 28, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved January 28, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 28, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 28, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved January 28, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-2-iodo-3-methylaniline: A Key Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Its inherent reactivity and versatile functionalization capabilities allow for the construction of complex molecular architectures with diverse pharmacological activities. Among the myriad of aniline derivatives, polysubstituted anilines, such as 5-Chloro-2-iodo-3-methylaniline, represent a class of high-value intermediates. The specific arrangement of chloro, iodo, and methyl groups on the aniline ring provides a unique combination of steric and electronic properties, offering medicinal chemists a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-2-iodo-3-methylaniline (CAS No: 870606-29-4), its synthesis, and its potential applications in pharmaceutical research and development. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers to strategically leverage this compound in their synthetic endeavors.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for designing robust and reproducible experimental protocols. The table below summarizes the key known and predicted properties of 5-Chloro-2-iodo-3-methylaniline.

PropertyValueSource
CAS Number 870606-29-4[1][2]
Molecular Formula C₇H₇ClIN[2]
Molecular Weight 267.49 g/mol [2]
Appearance Dark gray solid[2]
Boiling Point (Predicted) 327.8 ± 42.0 °C[1]
Density (Predicted) 1.883 ± 0.06 g/cm³[1]
pKa (Predicted) 2.43 ± 0.10[1]
Storage Store at 0-8 °C under an inert atmosphere (e.g., Nitrogen or Argon)[1][2]

Note: Boiling point, density, and pKa are predicted values and should be considered as estimates. Experimental verification is recommended.

Synthesis of 5-Chloro-2-iodo-3-methylaniline: A Practical Laboratory Protocol

The synthesis of 5-Chloro-2-iodo-3-methylaniline can be achieved through the reduction of a nitro precursor. The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1]

Experimental Protocol: Reduction of 5-chloro-1-iodo-2-methyl-3-nitrobenzene

Materials:

  • 5-chloro-1-iodo-2-methyl-3-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Glacial acetic acid

  • Diethyl ether

  • 50% aqueous sodium hydroxide solution

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-chloro-1-iodo-2-methyl-3-nitrobenzene (1.0 eq) and tin(II) chloride dihydrate (4.0 eq).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 50% aqueous sodium hydroxide solution to neutralize the acetic acid and precipitate tin salts. A lumpy white solid will form.

  • Filter the mixture to remove the solid tin salts.

  • Concentrate the filtrate under reduced pressure to remove the diethyl ether.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-chloro-3-iodo-2-methylaniline as a light yellow solid.[1]

Chemical Reactivity and Applications in Drug Discovery

The true value of 5-Chloro-2-iodo-3-methylaniline lies in its versatile reactivity, which stems from the distinct functionalities present on the aromatic ring. The amino group serves as a key nucleophile and a handle for amide bond formation, while the iodo and chloro substituents are amenable to a wide range of cross-coupling reactions.

The Strategic Role in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery.[3] Substituted anilines are a common motif in many approved kinase inhibitors, where they often form key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[4] The specific substitution pattern of 5-Chloro-2-iodo-3-methylaniline allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

Versatility in Cross-Coupling Reactions

The presence of both iodo and chloro substituents makes 5-Chloro-2-iodo-3-methylaniline a particularly interesting substrate for sequential cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations allows for selective functionalization at the 2-position, followed by a subsequent transformation at the 5-position.[6] This stepwise approach enables the synthesis of highly complex and diverse molecular scaffolds from a single starting material.

Diagram: Conceptual Workflow for the Utilization of 5-Chloro-2-iodo-3-methylaniline in Drug Discovery

G A 5-Chloro-2-iodo-3-methylaniline (Starting Material) B Suzuki-Miyaura Coupling (Aryl or Heteroaryl Boronic Acid) A->B Pd Catalyst, Base C Functionalization at C2 Position B->C D Buchwald-Hartwig Amination (Amine Nucleophile) C->D Pd Catalyst, Base E Functionalization at C5 Position D->E F Diverse Library of Substituted Anilines E->F G Biological Screening (e.g., Kinase Assays) F->G H Lead Compound Identification G->H I SAR Studies & Lead Optimization H->I

Caption: A conceptual workflow illustrating the sequential functionalization of 5-Chloro-2-iodo-3-methylaniline via cross-coupling reactions to generate a library of diverse compounds for biological screening and lead optimization in a drug discovery program.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[7] The following is a general protocol that can be adapted for the coupling of an aryl boronic acid with 5-Chloro-2-iodo-3-methylaniline at the C2-iodo position.

Materials:

  • 5-Chloro-2-iodo-3-methylaniline

  • Aryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • A suitable solvent (e.g., a mixture of water and an organic solvent like DMF or an alcohol)

  • A suitable base (e.g., Na₂CO₃, K₂CO₃, or KF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 5-Chloro-2-iodo-3-methylaniline (1.0 eq), the aryl boronic acid (1.2 eq), and the base.

  • Add the palladium catalyst, Pd(OAc)₂ (0.5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) several times.

  • Add the degassed solvent to the reaction vessel.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8][9]

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 1H), 6.64 (d, 1H), 3.78 (br s, 2H), 2.28 (s, 3H).[1]

Safety and Handling

As with all chemical reagents, 5-Chloro-2-iodo-3-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicity data for this compound is not available, the safety profile of the closely related compound, 5-Chloro-2-methylaniline, suggests that it may be harmful if swallowed or in contact with skin, and can cause serious eye irritation.[10] It is also suspected of causing cancer.[10]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

Handling Precautions:

  • Avoid inhalation of dust or vapors.[11]

  • Avoid contact with skin and eyes.[11]

  • Keep the container tightly closed in a dry and well-ventilated place.[12]

  • Wash hands thoroughly after handling.

Conclusion

5-Chloro-2-iodo-3-methylaniline is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern allows for selective, sequential functionalization through modern cross-coupling methodologies, providing a powerful platform for the synthesis of diverse compound libraries. A thorough understanding of its physicochemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively incorporate this strategic intermediate into their synthetic campaigns, ultimately accelerating the discovery of novel therapeutic agents.

References

  • ChemicalBook. (2024). 5-Chloro-2-methylaniline - Safety Data Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].

  • Liu, L., et al. (2011). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Tetrahedron Letters, 52(49), 6617-6620.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84869-84872.
  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14817-14875.
  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 27958-27962.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link].

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link].

Sources

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-2-iodo-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic execution of Buchwald-Hartwig amination on 5-Chloro-2-iodo-3-methylaniline (CAS: 870606-29-4). This substrate represents a "privileged scaffold" in medicinal chemistry but poses three distinct synthetic challenges:

  • Chemoselectivity: Differentiating between the reactive C2-Iodide and the C5-Chloride.

  • Steric Hindrance: The C3-Methyl group creates significant ortho-steric bulk, impeding catalyst approach.

  • Competing Nucleophilicity: The free C1-Amine (

    
    ) poses a high risk of intermolecular self-coupling (polymerization).
    

This guide provides a validated workflow to suppress side reactions and achieve high-yield amination at the C2 position, preserving the C5-Chlorine for downstream functionalization.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Hierarchy

Successful functionalization relies on the bond dissociation energy differences between the Carbon-Iodine (


65 kcal/mol) and Carbon-Chlorine (

95 kcal/mol) bonds. Palladium(0) undergoes oxidative addition into the C-I bond orders of magnitude faster than the C-Cl bond.
  • Critical Control Point: The reaction temperature must be carefully controlled (typically

    
     initially) to prevent activation of the C-Cl bond, which can occur with highly active catalysts at elevated temperatures.
    
The "Ortho-Effect" and Ligand Selection

The C3-methyl group is ortho to the C2-iodine reaction site. Standard phosphine ligands (e.g.,


, dppf) often fail here because they lack the bulk to enforce the formation of the monoligated 

species necessary for oxidative addition into hindered centers.
  • Solution: We utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1]

    • XPhos: Recommended as the primary ligand. Its structural bulk promotes reductive elimination in crowded systems.

    • BrettPhos: Recommended if the coupling partner is a primary amine, to prevent over-arylation.

The Self-Coupling Hazard (Crucial)

Using 5-Chloro-2-iodo-3-methylaniline directly as the electrophile is risky because its own amine can act as the nucleophile, leading to dimerization.

  • Directive: Unless the external amine partner is significantly more nucleophilic (e.g., morpholine, pyrrolidine) and used in excess, protection of the aniline nitrogen (e.g., as a carbamate or acetamide) is strongly recommended prior to the Buchwald step.

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the required selectivity control.

G Substrate 5-Chloro-2-iodo- 3-methylaniline Protection Step 1: N-Protection (Boc/Ac) Substrate->Protection Recommended SideRxn Polymerization (Self-Coupling) Substrate->SideRxn If Unprotected ProtectedSub Protected Intermediate Protection->ProtectedSub OxAdd_I Oxidative Addition (C-I Bond) ProtectedSub->OxAdd_I Fast (Kinetic Control) OxAdd_Cl Oxidative Addition (C-Cl Bond) ProtectedSub->OxAdd_Cl Slow (Avoid High T) Pd0 Pd(0) / Ligand (XPhos) Pd0->OxAdd_I Coupling Amine Coupling (Reductive Elimination) OxAdd_I->Coupling + External Amine Product Target Product (C2-Aminated) Coupling->Product

Figure 1: Reaction pathway highlighting the necessity of N-protection and chemoselective oxidative addition.

Experimental Protocol

Pre-requisite: N-Protection (Recommended)

If utilizing the substrate directly without protection, skip to 4.2, but ensure the external amine is 2.0 equiv and highly nucleophilic.

Transformation: 5-Chloro-2-iodo-3-methylaniline


tert-Butyl (5-chloro-2-iodo-3-methylphenyl)carbamate.
  • Dissolve substrate (1.0 equiv) in THF.

  • Add

    
     (1.2 equiv) and DMAP (0.1 equiv). Reflux for 2-4 hours.
    
  • Standard workup (EtOAc/Water). This protects the C1-amine from interfering.

Cross-Coupling Protocol (General Procedure)

Scale: 1.0 mmol basis Reagents:

  • Electrophile: N-Boc-5-chloro-2-iodo-3-methylaniline (1.0 equiv, 367 mg)

  • Nucleophile: External Amine (1.2 equiv)

  • Catalyst Source:

    
     (2 mol%, 18 mg) or 
    
    
    
    (4 mol%)
  • Ligand: XPhos (4-6 mol%, ~28 mg)

  • Base:

    
     (2.0 equiv, 650 mg) — Preferred for functional group tolerance.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (5 mL, 0.2 M)

Step-by-Step:

  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with the Electrophile,

    
    , XPhos, and 
    
    
    
    .
    • Note: If the external amine is a solid, add it now.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon three times (Cycle: Vacuum 1 min / Argon 1 min).

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

    • Note: If the external amine is a liquid, add it now via syringe.

  • Activation: Place the vessel in a pre-heated oil block at 80°C .

    • Expert Tip: Do not exceed 100°C initially. Higher temperatures increase the risk of de-iodination or C-Cl activation.

  • Monitoring: Monitor by HPLC or TLC or LC-MS at 2 hours.

    • Target: Disappearance of Ar-I peak.

    • Observation: If Ar-Cl coupling is observed (rare at 80°C with XPhos), lower temp to 65°C and extend time.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization & Data Guide

The following table summarizes expected outcomes based on ligand screening for ortho-substituted aryl iodides.

LigandCatalyst SystemTempYield (Est.)Selectivity (I vs Cl)Notes
XPhos

80°C85-95% HighBest balance of sterics and reactivity.
BrettPhos

80°C80-90%HighPreferred if coupling partner is a primary amine .


100°C<30%LowFails due to steric crowding at C2.
dppf

90°C40-50%ModerateOften leads to de-iodination (reduction) byproduct.
Optimization Workflow

Use this logic flow to troubleshoot low yields:

Optimization Start Initial Reaction (XPhos / Cs2CO3 / 80°C) Check Analyze LC-MS Start->Check Outcome1 Low Conversion? Check->Outcome1 Outcome2 De-iodination (Ar-H)? Check->Outcome2 Outcome3 C-Cl Activation? Check->Outcome3 Action1 Switch Base to NaOtBu (Stronger activation) Outcome1->Action1 Action2 Switch Solvent to Toluene Reduce Temp to 60°C Outcome2->Action2 Action3 Reduce Temp Ensure 1.05 eq Amine only Outcome3->Action3

Figure 2: Troubleshooting logic for optimization.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Ligand Effects (XPhos/BrettPhos)

    • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.
  • Chemoselectivity (I vs Cl)

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
  • Substrate Data (5-Chloro-2-iodo-3-methylaniline)

    • PubChem Compound Summary for CID 58097078.

Sources

Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 5-Chloro-2-iodo-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-2-iodo-3-methylaniline in Medicinal Chemistry

5-Chloro-2-iodo-3-methylaniline is a key building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical development. Its disubstituted pattern, featuring two distinct halogen atoms, offers a versatile platform for sequential, site-selective cross-coupling reactions. The ability to selectively functionalize the carbon-iodine (C-I) bond while preserving the carbon-chlorine (C-Cl) bond for subsequent transformations is a powerful strategy in the convergent synthesis of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for the formation of carbon-carbon bonds, prized for its high efficiency and broad functional group tolerance.[1][2] This application note provides a comprehensive guide to the chemoselective Suzuki-Miyaura coupling of 5-Chloro-2-iodo-3-methylaniline, focusing on the principles that govern its selective reactivity and offering a detailed experimental protocol.

The Principle of Chemoselectivity: Exploiting the Differential Reactivity of Carbon-Halogen Bonds

The cornerstone of this protocol is the inherent difference in reactivity between the C-I and C-Cl bonds in the Suzuki-Miyaura coupling. The reaction proceeds through a catalytic cycle involving a palladium catalyst, with the initial and often rate-determining step being the oxidative addition of the palladium(0) complex to the aryl halide.[1] The propensity for this oxidative addition is directly related to the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and subsequent insertion of the palladium catalyst. This disparity in bond strength allows for a highly chemoselective reaction at the iodo-substituted position under carefully controlled conditions, leaving the chloro substituent untouched for potential future modifications.[1]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling follows a well-established catalytic cycle, which is crucial to understanding the reaction mechanism and optimizing conditions. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-Chloro-2-iodo-3-methylaniline to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-I 5-Chloro-2-iodo-3-methylaniline Ar-I->Oxidative_Addition R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling of 5-Chloro-2-iodo-3-methylaniline with Phenylboronic Acid

This protocol details a representative procedure for the selective coupling at the C-I bond.

Materials and Equipment:

  • 5-Chloro-2-iodo-3-methylaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Setup and Procedure:

Experimental_Workflow start Start reagents Combine Reactants and Catalyst (5-Chloro-2-iodo-3-methylaniline, Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃) start->reagents solvent Add Solvents (1,4-Dioxane, Water) reagents->solvent inert Establish Inert Atmosphere (Degas with N₂ or Ar) solvent->inert heat Heat to Reflux (e.g., 80-100 °C) inert->heat monitor Monitor Reaction (TLC or GC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-iodo-3-methylaniline (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Addition of Base and Solvents: Add anhydrous potassium carbonate (2.0 eq.). Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. To the flask, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-chloro-3-methyl-2-phenylaniline.

Data Summary:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂A common and effective palladium source that is reduced in situ to the active Pd(0) species.
Ligand PPh₃A readily available and effective phosphine ligand for Suzuki couplings of aryl iodides.
Base K₂CO₃A moderately strong inorganic base sufficient to promote transmetalation without causing side reactions.
Solvent System 1,4-Dioxane/WaterA polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Field-Proven Insights and Troubleshooting

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Degassing Solvents: Thoroughly degassing the solvents is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.

  • Choice of Base: While potassium carbonate is generally effective, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed to optimize the reaction, particularly with less reactive boronic acids.

  • Ligand Selection: For more challenging couplings or to improve yields, more sophisticated phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can be utilized. These ligands can enhance the rate of oxidative addition and reductive elimination.

  • Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the starting material. These can often be minimized by carefully controlling the reaction temperature and stoichiometry.

Conclusion

The chemoselective Suzuki-Miyaura coupling of 5-Chloro-2-iodo-3-methylaniline is a robust and highly valuable transformation in synthetic organic chemistry. By leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds, chemists can selectively introduce aryl or heteroaryl groups at the 2-position, preserving the chloro-substituent for subsequent diversification. This strategic approach enables the efficient construction of complex molecular architectures, which is of paramount importance in the discovery and development of new pharmaceuticals and other functional materials.

References

  • N. Miyaura, T. Yanagi, A. Suzuki, Synth. Commun.1981, 11, 513.
  • Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 879337. [Link]

  • Dalmás, M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 304-309. [Link]

Sources

Application Note: 5-Chloro-2-iodo-3-methylaniline in Modular Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-iodo-3-methylaniline (CAS 1150617-63-2) represents a high-value "linchpin" scaffold for the rapid assembly of poly-functionalized heterocycles.[1][2] Its utility stems from its orthogonal reactivity profile : three distinct functional handles (amine, iodide, chloride) that can be activated sequentially under controlled conditions.[1][2]

This guide details the strategic application of this molecule in synthesizing kinase inhibitor cores (indoles, quinazolines) and biaryl systems.[1] Special emphasis is placed on overcoming the steric hindrance imposed by the C3-methyl group , which significantly alters the reactivity landscape of the C2-iodide compared to non-methylated analogs.

Structural Analysis & Chemoselectivity Strategy

The Reactivity Hierarchy

To maximize yield and minimize side reactions, chemists must respect the intrinsic reactivity order of the substituents.

PositionSubstituentReactivityStrategic Role
C2 Iodine Highest Primary cross-coupling site (Suzuki, Sonogashira).[1][2] Note: Reactivity is attenuated by the ortho C3-Methyl group.[1][2]
N1 Amine High Nucleophile for cyclization (Larock, Buchwald) or amide formation.[1][2]
C5 Chlorine Moderate/Low Latent handle.[1][2] Remains inert during C2-functionalization; activated later via specialized ligands.[1][2]
C3 Methyl Inert Steric blocker.[1][2] Enforces atropisomerism in biaryls; restricts rotation in drug binding pockets.[1][2]
Reactivity Workflow Visualization

The following diagram illustrates the logical flow for sequential functionalization, highlighting the critical decision points based on catalyst selection.

ReactivityMap Start 5-Chloro-2-iodo-3-methylaniline PathA Path A: C2-Coupling (Suzuki/Sonogashira) Start->PathA Pd(0), Ligand (Chemoselective) PathB Path B: Cyclization (Larock Indole Synthesis) Start->PathB Pd(OAc)2, Alkyne (Tandem Reaction) InterA 2-Aryl/Alkynyl Intermediate (Cl retained) PathA->InterA InterB 4-Methyl-6-chloroindole Derivative PathB->InterB FinalA Biaryl Scaffold (C5-Cl available) InterA->FinalA C5-Activation (Bulky Ligands) FinalB Functionalized Indole (C6-Cl available) InterB->FinalB C6-Functionalization

Figure 1: Divergent synthetic pathways. Path A exploits the C-I bond for cross-coupling while preserving the C-Cl bond. Path B utilizes the ortho-amino-iodide motif for heterocycle formation.[2]

Application Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The C3-methyl group creates significant steric bulk around the C2-iodine.[2] Standard catalysts (e.g., Pd(PPh3)4) often result in sluggish turnover or homocoupling.[1][2] Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) such as SPhos or XPhos , which form highly active monoligated Pd(0) species capable of oxidative addition into hindered aryl halides.[1][2]

Materials
  • Substrate: 5-Chloro-2-iodo-3-methylaniline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)2 (2 mol%)[1][2]

  • Ligand: SPhos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[1][2]

  • Base: K3PO4 (3.0 equiv)[1][2]

  • Solvent: Toluene/Water (10:1)[1][2]

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a reaction vial, charge Pd(OAc)2 and SPhos. Add dry Toluene (2 mL/mmol) and stir at room temperature for 10 minutes to generate the active catalyst species (solution turns from orange to pale yellow/colorless).

  • Substrate Addition: Add the aniline substrate, arylboronic acid, and K3PO4.[1]

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Critical: Oxygen poisons the electron-rich phosphine).[1][2]

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC/TLC.[1][2]

    • Note: Do not exceed 100°C initially to avoid oxidative addition into the C5-Chlorine bond.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography. The free amine usually makes the product slightly polar; consider adding 1% Et3N to the eluent.

Expected Outcome: >85% yield of the 2-aryl-5-chloro-3-methylaniline.[1][2] The C5-Cl bond remains >98% intact under these conditions.[1][2]

Protocol B: Larock Indole Synthesis (Tandem Cyclization)

Challenge: The "ortho-effect" of the C3-methyl group can slow down the migratory insertion step of the alkyne. Solution: Higher catalyst loading and the use of a soluble base (DABCO or carbonate) facilitate the process.

Materials
  • Substrate: 5-Chloro-2-iodo-3-methylaniline (1.0 equiv)

  • Internal Alkyne: Disubstituted alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[1][2]

  • Base: Na2CO3 or K2CO3 (3.0 equiv)[1][2]

  • Additive: LiCl (1.0 equiv) (Stabilizes the palladacycle intermediate)[1][2]

  • Solvent: DMF (Dimethylformamide)[1][2]

Step-by-Step Methodology
  • Setup: Charge a pressure tube with the aniline, alkyne, Pd(OAc)2, Base, and LiCl.[1]

  • Solvent: Add DMF (anhydrous, 5 mL/mmol).

  • Reaction: Heat to 100°C for 12-24 hours.

    • Mechanistic Insight: The Pd(0) inserts into the C-I bond.[1] The alkyne inserts into the Pd-Ar bond. The nitrogen then displaces the Pd to close the ring. The C3-methyl group will end up at the C4 position of the indole, potentially influencing the regioselectivity of the alkyne insertion if the alkyne is unsymmetrical.

  • Regioselectivity Check: If using an unsymmetrical alkyne (R1-C≡C-R2), the larger group typically ends up adjacent to the C3 position of the indole (beta to the nitrogen) to minimize steric clash with the C4-Methyl (originally C3 of the aniline).

  • Workup: Dilute with water (5x volume) and extract with Et2O. (DMF removal is critical).

Expected Outcome: Formation of a 4-methyl-6-chloroindole derivative.[1][2]

Protocol C: Late-Stage C5-Chlorine Activation

Context: Once the C2 position is functionalized (e.g., converted to an indole or biaryl), the C5-chlorine can be activated for a second coupling event.[1] Requirement: This bond is stronger (Bond Dissociation Energy ~96 kcal/mol) than the C-I bond.[1][2] Conditions:

  • Catalyst: Pd2(dba)3 or [Pd(allyl)Cl]2.

  • Ligand: XPhos or BrettPhos (Required for aryl chlorides).[1][2]

  • Temperature: 100°C - 120°C.[1][2]

  • Solvent: 1,4-Dioxane or t-Amyl alcohol.[1][2]

Safety & Handling (MSDS Summary)

  • Acute Toxicity: Like most haloanilines, this compound is toxic if swallowed or absorbed through the skin.[1] Potential for methemoglobinemia (cyanosis).[1][2]

  • Sensitization: Potential skin sensitizer.[1][2] Handle in a fume hood with nitrile gloves.[1][2]

  • Storage: Light sensitive (due to C-I bond).[1][2] Store in amber vials under inert atmosphere at 2-8°C to prevent iodine liberation (discoloration).

References

  • Chemoselectivity in Pd-Coupling: Controlling Site Selectivity in Pd-Catalyzed Oxidative Cross-Coupling Reactions. J. Am. Chem. Soc.[1][2] [1][2]

  • Larock Indole Synthesis: A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.[1][2] Org.[1][2][3][4][5][6][7][8] Lett. [1][2]

  • Buchwald-Hartwig Ligands (SPhos/XPhos): Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2] Angew.[1][2][5][6] Chem. Int. Ed.

  • Compound Data: 5-Chloro-2-iodo-3-methylaniline PubChem Entry.[1][2][9][1][2][9]

  • General Reactivity of Aryl Halides: Reactions of Arylamines. Chemistry LibreTexts.[1][2]

Sources

5-Chloro-2-iodo-3-methylaniline as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Chloro-2-iodo-3-methylaniline in Pharmaceutical Synthesis

Abstract

This application note details the strategic deployment of 5-Chloro-2-iodo-3-methylaniline (CAS: 1150617-63-2) as a high-value building block in drug discovery.[1] This scaffold offers a unique "orthogonal reactivity" profile, allowing for sequential, chemoselective functionalization.[1][2] We provide validated protocols for utilizing the ortho-iodoaniline motif to construct polysubstituted indoles (via Larock annulation) and biaryls (via selective Suzuki-Miyaura coupling), preserving the chlorine handle for late-stage diversification.[1]

Chemical Logic & Scaffold Architecture

The value of 5-Chloro-2-iodo-3-methylaniline lies in its ability to serve as a programmable molecular chassis.[1] It possesses four distinct sites of reactivity, each activatable under specific conditions.[1]

The Orthogonal Reactivity Hierarchy

To avoid "scrambling" or side reactions, chemists must respect the bond dissociation energy (BDE) hierarchy of the molecule.[1] The C-I bond is significantly weaker than the C-Cl bond, allowing for oxidative addition by Palladium(0) at the iodine site without affecting the chlorine.[1]

Functional GroupPositionReactivity ModeActivation Condition
Iodine (-I) C-2Primary Electrophile Pd(0) Oxidative Addition (Mild, <80°C)
Amine (-NH₂) C-1Nucleophile Amide coupling, SnAr, or Pd-catalyzed N-arylation
Chlorine (-Cl) C-5Secondary Electrophile Pd(0) Oxidative Addition (Harsh, >100°C, specialized ligands)
Methyl (-CH₃) C-3Steric Modulator Inert; Provides lipophilicity and ortho-blocking
Visualizing the Reactivity Flow

Reactivity_Hierarchy Scaffold 5-Chloro-2-iodo-3-methylaniline Step1 Step 1: C-I Activation (Suzuki/Sonogashira) Scaffold->Step1 Pd(0), Mild Base Selects Iodine Step2 Step 2: Cyclization (Indole Formation) Step1->Step2 Alkyne Insertion (Larock) Step3 Step 3: C-Cl Activation (Late-Stage Coupling) Step2->Step3 Pd(0), SPhos/XPhos Selects Chlorine

Caption: Figure 1. Sequential functionalization strategy exploiting the reactivity difference between Aryl-Iodide and Aryl-Chloride bonds.[1]

Application I: The Larock Indole Synthesis

The most powerful application of this scaffold is the rapid construction of 4,6,7-substituted indoles.[1] The ortho-iodoaniline motif is the ideal substrate for the Larock Heteroannulation , where the amine and iodine react with an internal alkyne to form an indole core.[1]

Why this matters: This route builds complex kinase inhibitor cores (e.g., similar to motifs found in MEK or B-Raf inhibitors) in a single step.[1]

Protocol A: 4-Methyl-6-chloroindole Derivative Synthesis

Reagents:

  • Substrate: 5-Chloro-2-iodo-3-methylaniline (1.0 equiv)[1]

  • Alkyne: Internal alkyne (e.g., Diphenylacetylene or Ethyl 2-butynoate) (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)[1]

  • Additive: LiCl (1.0 equiv) – Critical for stabilizing the Pd-intermediate.[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a dried reaction vial with 5-Chloro-2-iodo-3-methylaniline (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Na₂CO₃ (318 mg, 3.0 mmol), and LiCl (42 mg, 1.0 mmol).

  • Addition: Add the internal alkyne (1.2 mmol) and anhydrous DMF (5 mL). Seal the vial with a crimp cap containing a PTFE septum.[1]

  • Reaction: Heat the block to 100°C with vigorous stirring.

    • Note: The 3-methyl group creates steric bulk near the iodine.[1] Higher temperatures (100°C vs standard 80°C) may be required to force the alkyne insertion.[1]

  • Monitoring: Monitor via LC-MS. The starting material (M+H ~268) should disappear, replaced by the indole mass.[1]

    • Checkpoint: If conversion is stalled, add 5 mol% PPh₃.[1] The phosphine ligand can help stabilize the oxidative addition complex in sterically crowded substrates.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and LiCl.[1] Dry organic phase over MgSO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Mechanism Visualization:

Larock_Mechanism Start Start: 5-Cl-2-I-3-Me-Aniline OxAdd Oxidative Addition (Ar-Pd-I species) Start->OxAdd Pd(0) Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Syn-Insertion N_Attack Intramolecular Nucleophilic Attack Insert->N_Attack - HI (Base) Product Final Indole (Cl and Me preserved) N_Attack->Product Reductive Elim.

Caption: Figure 2. Mechanistic pathway of the Larock Indole Synthesis utilizing the ortho-iodo amine scaffold.

Application II: Chemoselective Suzuki Coupling

If a biaryl amine is required (rather than an indole), the iodine can be selectively coupled to a boronic acid.[1]

Challenge: The 3-methyl group provides steric hindrance ("ortho effect"), making the iodine less accessible than in non-substituted isomers.[1] Solution: Use a smaller, electron-rich ligand or higher catalyst loading, but keep temperature moderate to prevent activating the 5-chlorine.[1]

Protocol B: Selective C-2 Arylation[1]

Reagents:

  • Substrate: 5-Chloro-2-iodo-3-methylaniline (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3 mol%) – Chosen for high selectivity.[1]

  • Base: Cs₂CO₃ (2.0 equiv) in Water (0.5 mL)[1]

  • Solvent: 1,4-Dioxane (4 mL)

Methodology:

  • Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.[1]

  • Reaction: Combine substrate, boronic acid, base, and catalyst.[1][3] Heat to 60°C for 4-6 hours.

    • Critical Control Point: Do NOT exceed 80°C. At >80°C with electron-rich ligands, the Pd may begin to insert into the C-Cl bond, leading to polymerization or double-coupling.[1]

  • Workup: Filter through Celite. Concentrate and purify via silica gel.[1]

Safety & Handling (E-E-A-T)

Hazard Class: Poly-halogenated anilines are potent methemoglobinemia inducers.[1] They interfere with the blood's ability to carry oxygen.[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Containment: All weighing and solid handling must be performed in a fume hood or glovebox .[1] Avoid generating dust.[1]

  • Skin Contact: In case of contact, wash immediately with polyethylene glycol (PEG-400) followed by soap and water.[1] Water alone is often ineffective for lipophilic anilines.[1]

  • Waste: Segregate as "Halogenated Organic Waste." Do not mix with oxidizers.[1]

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K.[1][4] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1][5] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.[1] Link[1]

  • Chemoselectivity (I vs Cl): Littke, A. F.; Fu, G. C.[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211.[1] Link

  • Compound Data: 5-Chloro-2-iodo-3-methylaniline (CAS 1150617-63-2).[1][6] J&K Scientific Catalog. Link

  • Safety of Chloroanilines: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline (Related Structure Safety Profile)." PubChem. Link[1]

Disclaimer: This guide is for research purposes only. All protocols should be validated in a controlled laboratory setting by qualified personnel.

Sources

The Strategic Role of Substituted Anilines in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Workhorse of Crop Protection

In the intricate world of agrochemical synthesis, the final product that reaches the field is the culmination of a sophisticated, multi-step chemical journey. The starting materials and key intermediates in this journey are often the unsung heroes, dictating the efficiency, cost-effectiveness, and environmental profile of the entire process. Substituted anilines, a class of aromatic amines, are one such group of critical building blocks. Their versatile reactivity and the ability to introduce specific functional groups make them indispensable in the creation of highly targeted and effective pesticides. While a broad array of substituted anilines are employed in agrochemical R&D, this guide will focus on the synthetic pathways leading to a blockbuster class of insecticides: the diamides, with a particular focus on the synthesis of chlorantraniliprole. We will explore the established synthetic routes and also touch upon the potential, albeit less documented, role of specific halogenated anilines like 5-Chloro-2-iodo-3-methylaniline.

The Diamide Insecticides: A Revolution in Pest Control

The anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, have revolutionized pest control with their novel mode of action. They selectively target insect ryanodine receptors, leading to the uncontrolled release of calcium and subsequent muscle paralysis in susceptible pests.[1][2] This high level of specificity to insect receptors contributes to their favorable safety profile for non-target organisms. The core structure of these molecules typically consists of three key fragments, one of which is a substituted aniline derivative.

Chlorantraniliprole Synthesis: A Case Study in Industrial Organic Chemistry

The industrial synthesis of chlorantraniliprole is a prime example of the strategic use of substituted anilines. The final step of the synthesis involves the formation of an amide bond between two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[3] The latter is the crucial substituted aniline component.

Synthesis of the Anilino-Benzamide Intermediate

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is a multi-step process that starts from more readily available precursors. One common route begins with 2-amino-3-methylbenzoic acid.[4][5]

Protocol 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This protocol outlines a common laboratory-scale synthesis.

Step 1: Chlorination of 2-amino-3-methylbenzoic acid

  • Rationale: The introduction of a chlorine atom at the 5-position of the benzene ring is a key step in building the final structure of chlorantraniliprole. This is typically achieved through electrophilic aromatic substitution.

  • Procedure:

    • Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.

    • Cool the solution to a low temperature (e.g., -5°C) in an ice-salt bath.

    • Slowly add a chlorinating agent, such as a solution of sodium hypochlorite, while maintaining the low temperature.

    • Stir the reaction mixture for a specified time (e.g., 30 minutes) to ensure complete reaction.

    • Quench the reaction and extract the product, 2-amino-5-chloro-3-methylbenzoic acid, into an organic solvent.

    • Dry the organic phase and remove the solvent under reduced pressure to obtain the chlorinated product.

Step 2: Amidation with Methylamine

  • Rationale: The carboxylic acid group is converted to a methylamide. This can be a one or two-step process. A direct amidation is possible, but often the reaction proceeds via a more reactive intermediate like a benzoxazinone for higher efficiency.[3]

  • Procedure (via Benzoxazinone):

    • The 2-amino-5-chloro-3-methylbenzoic acid is reacted with an activating agent (e.g., methanesulfonyl chloride) or a dehydrating agent in a suitable solvent like acetonitrile in the presence of a base to form the benzoxazinone intermediate.[3]

    • The isolated or in-situ generated benzoxazinone is then treated with a solution of methylamine. The methylamine opens the ring to form the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.[3]

Step 3: Final Amide Coupling to form Chlorantraniliprole

  • Rationale: This is the final bond-forming step to create the active ingredient. The carboxylic acid of the pyrazole intermediate is activated to react with the amino group of the aniline intermediate.

  • Procedure:

    • The 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is converted to its acid chloride, typically using a reagent like thionyl chloride or oxalyl chloride.

    • The resulting acid chloride is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction.

    • The reaction is typically carried out in an aprotic solvent like toluene or dimethylformamide.

    • After the reaction is complete, the crude chlorantraniliprole is isolated by precipitation or extraction and purified by recrystallization.

Reaction Step Key Reagents Typical Conditions Yield (%)
Chlorination2-amino-3-methylbenzoic acid, Sodium hypochlorite, Acetic acid-5°C, 30 minHigh
Amidation2-amino-5-chloro-3-methylbenzoic acid, Methylamine, Activating agent50-100°C, 6 hours~86% (for a similar process)[6]
Final CouplingPyrazole carboxylic acid, Anilino-benzamide, Thionyl chloride100-180°C, 6-10 hoursHigh

Visualizing the Synthesis

Workflow for Chlorantraniliprole Synthesis

G cluster_intermediate1 Synthesis of Anilino-Benzamide Intermediate cluster_intermediate2 Synthesis of Pyrazole Intermediate cluster_final Final Coupling A 2-amino-3-methylbenzoic acid B Chlorination (e.g., NaOCl, Acetic Acid) A->B C 2-amino-5-chloro-3-methylbenzoic acid B->C D Amidation (e.g., Methylamine) C->D E 2-amino-5-chloro-N,3-dimethylbenzamide D->E I Amide Bond Formation E->I F 2,3-Dichloropyridine G Multi-step synthesis F->G H 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid G->H H->I J Chlorantraniliprole I->J

Caption: A simplified workflow for the synthesis of Chlorantraniliprole.

The Potential of 5-Chloro-2-iodo-3-methylaniline: A Forward Look

While the established synthesis of chlorantraniliprole does not directly use 5-Chloro-2-iodo-3-methylaniline, this molecule presents interesting possibilities for the synthesis of novel agrochemicals. The presence of an iodine atom offers a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This would allow for the introduction of a wide range of substituents at the 2-position of the aniline ring, potentially leading to new insecticides with modified properties.

For instance, the iodine could be replaced with a cyano group to create a precursor for cyantraniliprole, or with other functionalities to fine-tune the biological activity, solubility, or metabolic stability of the final molecule.

Hypothetical Synthetic Route using 5-Chloro-2-iodo-3-methylaniline

G A 5-Chloro-2-iodo-3-methylaniline B Cross-Coupling Reaction (e.g., Cyanation) A->B C 5-Chloro-2-cyano-3-methylaniline B->C D Further Functionalization C->D E Novel Diamide Insecticide Analog D->E

Caption: A hypothetical synthetic pathway utilizing 5-Chloro-2-iodo-3-methylaniline.

Conclusion: The Enduring Importance of Versatile Intermediates

The synthesis of modern agrochemicals like chlorantraniliprole highlights the critical importance of selecting the right building blocks. Substituted anilines are at the heart of many of these synthetic endeavors, providing a versatile platform for constructing complex and highly active molecules. While the direct application of 5-Chloro-2-iodo-3-methylaniline in large-scale agrochemical production is not yet widely documented, its chemical functionality marks it as a compound of interest for future research and development in the quest for the next generation of crop protection agents. The principles of synthetic chemistry that have been so successfully applied to the production of current diamide insecticides will undoubtedly be the foundation for these future innovations.

References

  • Google Patents. (n.d.). CN101717395A - Synthesis method of chlorantraniliprole pesticide.
  • Patsnap. (n.d.). Method for synthesizing chlorantraniliprole.
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • ResearchGate. (2025). Synthesis, characterization and toxicity assessment of chlorantraniliprole nanoemulsion against Helicoverpa armigera. Retrieved from [Link]

  • Google Patents. (n.d.). CN112552284A - Preparation method of chlorantraniliprole.
  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Chloro-2-iodo-3-methylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-iodo-3-methylaniline (C7H7ClIN). Retrieved from [Link]

  • RSC Advances. (n.d.). [No specific title available]. Retrieved from [Link]

  • PubChem. (n.d.). Cyantraniliprole. Retrieved from [Link]

  • [No Source Title]. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Tradeindia. (n.d.). 5-chloro-2-methylaniline (Cas No. 95-79-4) Application: Industrial. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 5-Chloro-2-iodo-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Chloro-2-iodo-3-methylaniline as a strategic starting material for the synthesis of valuable heterocyclic compounds. While direct literature on this specific substrate is nascent, its structural motifs—particularly the ortho-iodoaniline core—allow for its confident application in robust, well-established synthetic methodologies. This guide presents detailed, field-proven protocols adapted for this substrate, focusing on the synthesis of substituted indoles via the Larock indole synthesis and functionalized benzothiazoles. Each section provides not only a step-by-step protocol but also a deep dive into the reaction mechanisms, the rationale behind experimental choices, and visual workflows to ensure replicability and a thorough understanding of the chemical transformations.

Introduction: The Strategic Value of 5-Chloro-2-iodo-3-methylaniline

5-Chloro-2-iodo-3-methylaniline is a highly functionalized aromatic building block poised for complex molecule synthesis. Its utility stems from the orthogonal reactivity of its substituents:

  • The Iodo Group: As the most labile halide, the C–I bond is the primary reactive site for transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds.

  • The Amino Group: A versatile nucleophile and directing group, the -NH₂ moiety is crucial for cyclization reactions that form the heterocyclic core.

  • The Chloro and Methyl Groups: These substituents provide steric and electronic influence on the molecule's reactivity and serve as valuable handles for late-stage functionalization, allowing for the fine-tuning of a target molecule's physicochemical and pharmacological properties.

This guide will focus on two high-impact transformations to demonstrate the synthetic potential of this building block: (1) a palladium-catalyzed annulation to form substituted indoles and (2) a metal-free cascade reaction to produce functionalized benzothiazoles.

Section 1: Synthesis of Substituted Indoles via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole scaffold from an ortho-iodoaniline and a disubstituted alkyne.[1] This one-step heteroannulation is highly convergent and tolerates a wide range of functional groups, making it a cornerstone of modern heterocyclic chemistry.

Scientific Rationale & Mechanistic Overview

The reaction is initiated by the oxidative addition of the C–I bond of 5-Chloro-2-iodo-3-methylaniline to a Palladium(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. The resulting arylpalladium(II) complex then coordinates with the alkyne. A key migratory insertion step follows, where the aryl group is transferred to the alkyne in a syn-addition. The final step is a reductive elimination that forms the indole's pyrrole ring and regenerates the Pd(0) catalyst, allowing the cycle to continue. The presence of a chloride salt, like LiCl, is often crucial for facilitating the reductive elimination step and improving reaction yields.

Larock_Indole_Synthesis A 5-Chloro-2-iodo- 3-methylaniline D Oxidative Addition A->D B Alkyne F Alkyne Coordination B->F C Pd(0) Catalyst C->D E Aryl-Pd(II) Complex D->E E->F G Migratory Insertion F->G H Vinyl-Pd(II) Intermediate G->H I Reductive Elimination H->I I->C Regenerates J Substituted Indole I->J K Base (e.g., K₂CO₃) K->I Promotes cyclization

Caption: Workflow for the Larock Indole Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-Chloro-7-methyl-2,3-diphenyl-1H-indole as a representative example.

Reaction Scheme:

(Self-generated image placeholder)

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
5-Chloro-2-iodo-3-methylaniline267.50268 mg1.01.0
Diphenylacetylene178.23214 mg1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.5011.2 mg0.050.05
Triphenylphosphine (PPh₃)262.2926.2 mg0.100.10
Potassium Carbonate (K₂CO₃), anhydrous138.21415 mg3.03.0
Lithium Chloride (LiCl), anhydrous42.3942.4 mg1.01.0
N,N-Dimethylformamide (DMF), anhydrous73.095 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2-iodo-3-methylaniline (268 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.10 mmol), anhydrous K₂CO₃ (415 mg, 3.0 mmol), and anhydrous LiCl (42.4 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (gradient eluent: 100% Hexane to 95:5 Hexane:Ethyl Acetate) to yield the pure product.

Section 2: Synthesis of Substituted Benzothiazoles via Metal-Free Cascade Reaction

Benzothiazoles are a privileged scaffold in medicinal chemistry. A highly efficient, metal-free approach for their synthesis from ortho-iodoanilines involves a one-pot cascade reaction with an acid chloride and Lawesson's reagent.[2] This method is attractive due to its operational simplicity and the use of readily available reagents.

Scientific Rationale & Mechanistic Overview

This synthesis proceeds through a three-step cascade in a single pot:[2]

  • Amide Formation: The amino group of 5-Chloro-2-iodo-3-methylaniline first reacts with an acid chloride (e.g., benzoyl chloride) to form the corresponding N-acylated amide intermediate.

  • Thionation: Lawesson's reagent, a robust thionating agent, converts the amide's carbonyl oxygen into a sulfur atom, yielding a thioamide intermediate.

  • Intramolecular Cyclization: The thioamide undergoes an intramolecular nucleophilic aromatic substitution. The sulfur atom attacks the carbon bearing the iodo group, displacing iodide and forming the thiazole ring to yield the final benzothiazole product. The reaction is typically driven to completion by heating.

Benzothiazole_Synthesis A 5-Chloro-2-iodo- 3-methylaniline C Step 1: Amide Formation A->C B Acid Chloride (e.g., Benzoyl Chloride) B->C D Amide Intermediate C->D F Step 2: Thionation D->F E Lawesson's Reagent E->F G Thioamide Intermediate F->G H Step 3: Intramolecular Cyclization (SNAr) G->H Heat I Substituted Benzothiazole H->I J Base (e.g., Pyridine) J->C Catalyzes

Caption: Cascade reaction for benzothiazole synthesis.

Detailed Experimental Protocol

This protocol details the one-pot synthesis of 4-Chloro-7-methyl-2-phenylbenzothiazole .

Reaction Scheme:

(Self-generated image placeholder)

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
5-Chloro-2-iodo-3-methylaniline267.50268 mg1.01.0
Benzoyl Chloride140.57148 µL (179 mg)1.21.2
Lawesson's Reagent404.47485 mg1.21.2
Pyridine79.104 mL--
Toluene, anhydrous92.146 mL--

Step-by-Step Procedure:

  • Vessel Setup: In a 25 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve 5-Chloro-2-iodo-3-methylaniline (268 mg, 1.0 mmol) in pyridine (4 mL).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (148 µL, 1.2 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Thionation: To the same flask, add Lawesson's reagent (485 mg, 1.2 mmol) and anhydrous toluene (6 mL).

  • Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting thioamide intermediate is consumed.

  • Quenching and Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Work-up: Redissolve the residue in dichloromethane (DCM, 25 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 20 mL) to remove acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a Hexane:Ethyl Acetate gradient) to afford the pure 4-Chloro-7-methyl-2-phenylbenzothiazole.

References

  • Facile Synthesis of Benzothiazoles via Cascade Reactions of 2-Iodoanilines, Acid Chlorides and Lawesson's Reagent. ACS Publications. Available at: [Link]

  • Larock indole synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Indoles. YouTube. Available at: [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC - NIH. Available at: [Link]

Sources

The Strategic Role of 5-Chloro-2-iodo-3-methylaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Precisely Functionalized Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the ability to rapidly generate diverse and complex molecular architectures is paramount. The strategic selection of starting materials, or building blocks, is a critical determinant of synthetic efficiency and the ultimate success of a medicinal chemistry campaign. 5-Chloro-2-iodo-3-methylaniline emerges as a highly valuable, albeit specialized, building block. Its utility lies not in any inherent biological activity, but in the precise arrangement of its functional groups, which allows for sequential and regioselective chemical modifications. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique chemical reactivity of this scaffold. We will explore its application in key bond-forming reactions that are the bedrock of modern pharmaceutical synthesis and provide detailed, validated protocols.

The core value of 5-Chloro-2-iodo-3-methylaniline is derived from three key features:

  • The Ortho-Iodo Group: The iodine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Its position ortho to the aniline provides a steric and electronic environment that can influence reaction outcomes and subsequent cyclization strategies.

  • The Aniline Moiety: The amino group is a versatile functional handle. It can act as a nucleophile, be acylated, alkylated, or serve as a directing group. It is a common feature in many bioactive molecules, often participating in key hydrogen bonding interactions with biological targets.

  • The Substitution Pattern: The chloro and methyl groups provide additional points of diversity and influence the molecule's lipophilicity, electronic properties, and metabolic stability. This substitution pattern is particularly relevant in the design of kinase inhibitors, where subtle modifications to the aniline scaffold can drastically alter binding affinity and selectivity.

This guide will focus on the practical application of 5-Chloro-2-iodo-3-methylaniline in three cornerstone reactions of medicinal chemistry: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Application I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the construction of biaryl and vinyl-aryl structures, which are privileged motifs in numerous approved drugs.[1] The ortho-iodo functionality of 5-Chloro-2-iodo-3-methylaniline makes it an ideal substrate for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl groups.

Scientific Rationale and Causality

The choice of a palladium catalyst, ligand, and base is critical for a successful Suzuki coupling.[2]

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the aryl iodide to the Pd(0) center and promote the reductive elimination of the final product.[3]

  • Base: An inorganic base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.

The workflow for a typical Suzuki-Miyaura coupling is illustrated below:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification start Combine 5-Chloro-2-iodo-3-methylaniline, boronic acid, and base in a reaction vessel. degas Degas the solvent (e.g., Dioxane/Water) with an inert gas (Ar or N2). add_solvent Add degassed solvent to the reaction vessel. add_catalyst Add Pd catalyst and ligand. add_solvent->add_catalyst Inert Atmosphere heat Heat the reaction mixture (e.g., 80-100 °C) with stirring. monitor Monitor reaction progress by TLC or LC-MS. quench Cool to RT and quench with water. monitor->quench Reaction Complete extract Extract with an organic solvent (e.g., Ethyl Acetate). purify Purify by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2-iodo-3-methylaniline with Phenylboronic Acid
ParameterValue/ReagentRationale
Reactants
5-Chloro-2-iodo-3-methylaniline (1.0 eq)Aryl iodide substrate.
Phenylboronic Acid (1.2 eq)Coupling partner. A slight excess ensures complete consumption of the starting material.
Catalyst System
Pd(OAc)₂ (2 mol%)Palladium(II) precatalyst.[4]
SPhos (4 mol%)Bulky phosphine ligand to facilitate catalysis.
Base K₃PO₄ (2.0 eq)Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A common solvent mixture that solubilizes both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle.
Atmosphere Argon or NitrogenPrevents oxidation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 5-Chloro-2-iodo-3-methylaniline (1.0 mmol, 267.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Stir the mixture at 90 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application II: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, producing arylalkynes.[5][6] These structures are valuable intermediates, which can be further elaborated, or they can be found in the core of various bioactive molecules. The high reactivity of the C-I bond in 5-Chloro-2-iodo-3-methylaniline makes it an excellent substrate for this reaction.[7]

Scientific Rationale and Causality

The Sonogashira reaction typically employs a dual catalytic system:

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is commonly used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This copper-mediated pathway often allows for milder reaction conditions.[6]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification start Combine 5-Chloro-2-iodo-3-methylaniline and CuI in a Schlenk flask. degas Evacuate and backfill with Argon. add_reagents Add solvent (e.g., THF), amine base, and terminal alkyne. add_catalyst Add Pd catalyst and ligand. add_reagents->add_catalyst Inert Atmosphere heat Stir at specified temperature (can be RT for iodoanilines). monitor Monitor reaction progress by TLC or LC-MS. filter Filter through Celite to remove solids. monitor->filter Reaction Complete concentrate Concentrate the filtrate. purify Purify by column chromatography.

Caption: General workflow for a Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of 5-Chloro-2-iodo-3-methylaniline with Phenylacetylene
ParameterValue/ReagentRationale
Reactants
5-Chloro-2-iodo-3-methylaniline (1.0 eq)Aryl iodide substrate.
Phenylacetylene (1.1 eq)Terminal alkyne coupling partner.
Catalyst System
Pd(PPh₃)₂Cl₂ (3 mol%)A common, stable Pd(II) precatalyst.
CuI (5 mol%)Copper(I) co-catalyst to facilitate acetylide formation.
Base Triethylamine (TEA) (3.0 eq)Acts as both the base and a solvent.
Solvent Tetrahydrofuran (THF)Aprotic solvent to dissolve reactants.
Temperature Room TemperatureThe high reactivity of the aryl iodide allows for mild conditions.
Atmosphere Argon or NitrogenEssential to prevent oxidative side reactions.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 5-Chloro-2-iodo-3-methylaniline (1.0 mmol, 267.5 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 21 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add 5 mL of dry, degassed THF and 3.0 mmol (0.42 mL) of triethylamine via syringe.

  • Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts and catalyst residues.

  • Wash the Celite pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylalkyne.

Application III: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[8][9] This reaction is critical for the synthesis of countless drug candidates, as the aniline and related N-aryl motifs are prevalent in pharmacologically active compounds. 5-Chloro-2-iodo-3-methylaniline can be selectively functionalized at the iodine-bearing carbon, leaving the aniline NH₂ available for subsequent reactions or protection. Alternatively, the aniline itself can be used as the nucleophile in a coupling with another aryl halide. The protocol below details the arylation of a primary amine with 5-Chloro-2-iodo-3-methylaniline.

Scientific Rationale and Causality

Key to a successful Buchwald-Hartwig amination is the selection of the ligand and base.

  • Ligand: Highly specialized biaryl phosphine ligands (e.g., BrettPhos, RuPhos) have been developed to promote the challenging C-N reductive elimination step. These ligands are bulky and electron-rich, stabilizing the palladium center throughout the catalytic cycle.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, as it is strong enough to deprotonate the amine but generally does not interfere with the coupling partners.[10]

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification start Combine 5-Chloro-2-iodo-3-methylaniline, base (NaOtBu), and ligand in a glovebox. add_reagents Add Pd precatalyst and the amine nucleophile. add_solvent Add anhydrous, degassed solvent (e.g., Toluene). seal_heat Seal the reaction vessel and heat with vigorous stirring (e.g., 100 °C). add_solvent->seal_heat Inert Atmosphere monitor Monitor reaction progress by LC-MS. quench Cool to RT, quench carefully with saturated aq. NH4Cl. monitor->quench Reaction Complete extract Extract with an organic solvent (e.g., Ethyl Acetate). purify Purify by column chromatography.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 5-Chloro-2-iodo-3-methylaniline with Morpholine
ParameterValue/ReagentRationale
Reactants
5-Chloro-2-iodo-3-methylaniline (1.0 eq)Aryl iodide substrate.
Morpholine (1.2 eq)Amine nucleophile.
Catalyst System
Pd₂(dba)₃ (1.5 mol%)A common Pd(0) source.
BrettPhos (3.0 mol%)A highly effective ligand for C-N coupling.
Base Sodium tert-butoxide (NaOt-Bu) (1.4 eq)Strong, non-nucleophilic base.
Solvent TolueneAnhydrous, non-polar solvent suitable for this reaction.
Temperature 100 °CStandard temperature for Buchwald-Hartwig aminations.
Atmosphere Argon or Nitrogen (Glovebox recommended)The catalyst system is sensitive to oxygen and moisture.

Step-by-Step Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried vial.

  • Add 5-Chloro-2-iodo-3-methylaniline (1.0 mmol, 267.5 mg), BrettPhos (0.03 mmol, 16 mg), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg).

  • Add 3 mL of anhydrous, degassed toluene.

  • Add morpholine (1.2 mmol, 0.105 mL).

  • Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature. Carefully uncap the vial and quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion: A Versatile Scaffold for Library Synthesis

5-Chloro-2-iodo-3-methylaniline is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point for the synthesis of complex molecular targets. The ortho-iodo group provides a reactive handle for regioselective palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the aniline core. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a robust foundation for researchers to incorporate this valuable scaffold into their drug discovery programs. By mastering these transformations, scientists can efficiently generate libraries of novel compounds, accelerating the journey towards the identification of new therapeutic agents.

References

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P
  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. (URL: [Link])

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])

  • 5-Chloro-2-Methylaniline CAS 95-79-4 for Organic Synthesis. (URL: [Link])

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH. (URL: [Link])

  • EP3029028A1 - Novel method for synthesizing key intermediate of apixaban - Google P
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Larock indole synthesis - Wikipedia. (URL: [Link])

  • Syntheses of 2-Substituted Indoles and Fused Indoles by Photostimulated Reactions of o-Iodoanilines with Carbanions by the SRN1 Mechanism | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Larock Reaction in the Synthesis of Heterocyclic Compounds. (URL: [Link])

  • Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. (URL: [Link])

  • The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives - ResearchGate. (URL: [Link])

  • Second harmonic generation with 5-chloro-2-nitroaniline - European Patent Office - EP 0303429 A2. (URL: [Link])

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC - NIH. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • Ruthenium-Catalyzed Cycloisomerization of 2-Alkynylanilides: Synthesis of 3-Substituted Indoles by 1,2-Carbon Migration | Journal of the American Chemical Society. (URL: [Link])

  • Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed. (URL: [Link])

Sources

Application Note: Strategic Deployment of Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: AN-2026-CHEM-BIO

Abstract

Substituted anilines are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors, GPCR ligands, and antibacterial agents. However, their utility is often compromised by two critical failure modes: genotoxicity/hepatotoxicity arising from bioactivation (structural alerts) and poor physicochemical properties (solubility/permeability). This guide provides a validated workflow for accessing complex anilines via Buchwald-Hartwig amination, screening for reactive metabolites using Glutathione (GSH) trapping, and optimizing pKa for oral bioavailability.

Part 1: Synthetic Access – The "Make" Phase

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

While nucleophilic aromatic substitution (


) is effective for electron-deficient rings, drug discovery often requires coupling electron-rich or sterically hindered anilines. The Buchwald-Hartwig amination is the industry standard for these challenging substrates.

Scientific Rationale: The choice of ligand is the determinant factor.[1] We utilize biaryl phosphine ligands (e.g., XPhos, BrettPhos) which promote the reductive elimination step, the common rate-limiting step in hindered systems.

Materials
  • Catalyst Source:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or Precatalyst G3 (e.g., XPhos Pd G3).
    
  • Ligand: XPhos (for general secondary amines) or BrettPhos (for primary amines/anilines).

  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ) for base-sensitive substrates.
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Methodology
  • Degassing (Critical): Oxygen poisons the Pd(0) species. Sparge the solvent with Argon for 15 minutes prior to use.

  • Charge Reaction Vessel:

    • In a glovebox or under positive Argon flow, add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv) to a reaction vial equipped with a magnetic stir bar.

    • Add

      
       (1-2 mol%) and Ligand (2-4 mol%). Note: If using G3 precatalysts, use 1-2 mol% total.
      
  • Solvent Addition: Add the degassed solvent via syringe through the septum. Concentration should be 0.1 M to 0.2 M.

  • Thermal Activation: Heat the sealed vial to 80–100°C for 4–16 hours.

    • Checkpoint: Monitor conversion via LC-MS. Look for the consumption of the aryl halide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Visualization: Catalytic Cycle & Workflow

BuchwaldHartwig Start Aryl Halide (Ar-X) + Amine (H-NR2) OxAdd Oxidative Addition (Pd0 -> PdII) Start->OxAdd Pd(0)/Ligand LigandEx Ligand Exchange (Base + Amine) OxAdd->LigandEx Base RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim RedElim->OxAdd Regenerate Pd(0) Product Substituted Aniline (Ar-NR2) RedElim->Product

Figure 1: Simplified Buchwald-Hartwig catalytic cycle emphasizing the critical reductive elimination step facilitated by bulky phosphine ligands.

Part 2: Mitigating Toxicity – The "Test" Phase

Protocol B: Reactive Metabolite Trapping (GSH Trapping)[2]

Anilines are notorious "structural alerts" because CYP450 enzymes can oxidize them to quinone imines or nitroso species. These electrophiles covalently bind to proteins (causing immune-mediated hepatotoxicity) or DNA.

Scientific Rationale: We cannot eliminate all anilines, but we must identify bioactivation potential early. Glutathione (GSH) acts as a surrogate nucleophile. If a drug forms a GSH adduct in microsomes, it indicates the formation of a reactive metabolite.[2]

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Trapping Agent: Reduced L-Glutathione (GSH) (10 mM stock in buffer).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole or Q-TOF).

Step-by-Step Methodology
  • Incubation Setup:

    • Prepare a master mix in phosphate buffer: HLM (final conc. 1.0 mg/mL) + GSH (final conc. 5 mM).

    • Spike Test Compound (Aniline derivative) to a final concentration of 10 µM (from DMSO stock).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (final conc. 1 mM).

    • Control: Prepare a parallel sample replacing NADPH with buffer (Negative Control).

  • Time Course: Incubate for 60 minutes at 37°C with gentle shaking.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard. Centrifuge at 3000 x g for 10 minutes to pellet proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant.

    • Detection Strategy:

      • Neutral Loss Scan (Triple Quad): Scan for loss of 129 Da (pyroglutamic acid moiety of GSH) in positive ion mode.[3]

      • Precursor Ion Scan: Scan for precursors of m/z 272 (deprotonated GSH fragment) in negative ion mode.[3]

    • Data Analysis: Look for peaks present in the NADPH sample but absent in the Control. The mass shift will be [M + 305] (GSH adduct).

Visualization: Bioactivation Pathway

Bioactivation Aniline Parent Aniline CYP CYP450 Oxidation Aniline->CYP Reactive Reactive Intermediate (Quinone Imine / Nitroso) CYP->Reactive GSH + Glutathione (GSH) Reactive->GSH Trapping Assay Toxicity Protein/DNA Adduct (Toxicity) Reactive->Toxicity In Vivo Risk Detox GSH Adduct (Excreted/Detected) GSH->Detox

Figure 2: Metabolic fate of anilines. The protocol aims to intercept the "Reactive Intermediate" with GSH before it binds to cellular macromolecules.

Part 3: Physicochemical Optimization – The "Design" Phase

Protocol C: pKa and Lipophilicity Tuning

The basicity of the aniline nitrogen dictates solubility and membrane permeability. A typical aniline has a pKa ~4.[4]6. For drug-like properties, we often modulate this using electronic substituent effects (Hammett equation).

Optimization Strategy:

  • To increase solubility: Add Electron Donating Groups (EDG) to raise pKa (protonated at physiological pH).

  • To increase permeability: Add Electron Withdrawing Groups (EWG) to lower pKa (neutral at physiological pH).

Table 1: Substituent Effects on Aniline pKa

Data derived from Hammett Constants (


) and experimental values.
Substituent (Para-position)Electronic EffectApprox.[5] pKa of Aniline DerivativeImpact on Reactivity (Buchwald)
-NH₂ / -OMe Strong EDG5.3 – 6.0High (Nucleophilic)
-CH₃ (Methyl) Weak EDG5.1Moderate
-H (Unsubstituted) Neutral4.6Baseline
-Cl / -Br Weak EWG3.8 – 4.0Lower (Requires active catalyst)
-CF₃ Moderate EWG2.6Low
-NO₂ Strong EWG1.0Very Low (Difficult coupling)

Application Note: When designing around the "Aniline Alert," introducing EWGs (like -F or -CF3) can reduce the electron density on the ring, making the formation of the reactive quinone imine less favorable, thus potentially mitigating toxicity risks [1].

References

  • Kalgutkar, A. S. (2015). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Current Medicinal Chemistry.[6][7]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[1][8] Angewandte Chemie International Edition.

  • Argoti, D., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites.[2] Chemical Research in Toxicology.

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

  • Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry.[9]

Sources

Application Note: Regioselective Functionalization of Polyhalogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyhalogenated anilines are "privileged structures" in drug discovery, serving as core scaffolds for kinase inhibitors, agrochemicals, and high-performance polymers. Their value lies in the presence of multiple, distinct halogen handles (F, Cl, Br, I) alongside an amino group (


). However, this density of functional groups creates a selectivity paradox : how to functionalize one specific site while leaving others intact for subsequent steps.

This guide provides a strategic framework and validated protocols for the regioselective functionalization of these substrates. We move beyond simple "trial and error" by applying mechanistic causality—leveraging Bond Dissociation Energies (BDE), steric gating, and organometallic exchange rates to predict and control reactivity.

Strategic Framework: The Hierarchy of Reactivity

To achieve high fidelity in regioselection, one must exploit the inherent differences in oxidative addition rates and metal-halogen exchange kinetics. The "Rules of Engagement" for polyhalogenated anilines are defined below.

The Oxidative Addition Gradient

In Transition Metal Catalysis (e.g., Pd, Ni), the rate of oxidative addition follows the bond strength (BDE) inversely.

  • Rule: C–I > C–Br > C–Cl >> C–F.

  • Application: In a substrate with both I and Br, the Iodine can be coupled exclusively using standard Pd(0) catalysts, leaving the Bromine for a second, harsher step.

The "Orthogonal" Switch (Knochel Chemistry)

While Pd catalysis follows BDE, Halogen-Magnesium Exchange (using Turbo Grignard) allows for unique selectivity patterns, often driven by the stability of the resulting arylmagnesium species or chelation effects from the nitrogen (if protected).

Decision Matrix (Visualized)

ReactivityHierarchy Start Substrate: Polyhalogenated Aniline CheckHalogens Analyze Halogen Profile Start->CheckHalogens MixedHalo Mixed Halogens (e.g., I, Br) CheckHalogens->MixedHalo Different BDEs IdenticalHalo Identical Halogens (e.g., Br, Br) CheckHalogens->IdenticalHalo Similar BDEs PathA Path A: Chemoselective Coupling (Suzuki/Buchwald) MixedHalo->PathA Target Weakest Bond (I > Br) PathB Path B: Steric/Electronic Control (Ligand Controlled) IdenticalHalo->PathB Target Sterically Accessible Site PathC Path C: Halogen-Mg Exchange (Knochel Exchange) IdenticalHalo->PathC Target Electron Deficient Site Result1 Retains Stronger Halogen PathA->Result1 Product A Result2 Regioisomer (Steric) PathB->Result2 Product B Result3 Regioisomer (Electronic) PathC->Result3 Product C

Figure 1: Decision tree for selecting the optimal functionalization pathway based on substrate halogen profile.

Methodology & Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: Selective functionalization of C–I in the presence of C–Br. Substrate Example: 4-bromo-2-iodoaniline. Mechanism: Kinetic control. The oxidative addition of Pd(0) into C–I is orders of magnitude faster than C–Br.

Reagents & Setup
  • Catalyst:

    
     (5 mol%) - Selected for its bulky ligands which slow down oxidative addition into the less reactive C-Br bond compared to smaller, more electron-rich ligands.
    
  • Base:

    
     (2.0 equiv, 2M aqueous).
    
  • Solvent: DME/Water (4:1) or Toluene/EtOH/Water. Degassing is critical.

  • Temperature: 60°C (Strict control; avoiding reflux prevents activation of the bromide).

Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with 4-bromo-2-iodoaniline (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Solvent Addition: Add degassed DME and 2M

    
    .
    
  • Reaction: Heat to 60°C. Monitor by TLC every 30 minutes.

    • Validation Check: The starting material (SM) spot should disappear. A new spot (Product) appears. If a third spot appears (double coupling), reduce temperature to 45°C.

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc.

  • Purification: Flash chromatography.

Data: Catalyst Selectivity Comparison

Catalyst System Temp (°C) Yield (Mono-coupled) Yield (Bi-coupled) Selectivity Note

|


  | 60  | 88%  | <2%  | Excellent I vs Br discrimination  |
| 

| 80 | 65% | 25% | Poor selectivity; faster kinetics | |

/SPhos | 60 | 50% | 40% | Too active; activates Br rapidly |
Protocol B: Regioselective Halogen-Magnesium Exchange (Turbo Grignard)

Target: Functionalization of the less sterically accessible or specific electronic position. Substrate Example:


-Boc-2,4-dibromoaniline.
Mechanism:  Iodine/Bromine-Magnesium exchange using 

(Knochel's Reagent). The exchange is fastest at the most electron-deficient position or the weakest C-X bond.

Note: Free amines are incompatible with Grignards. Protection (Boc) is required.

Reagents & Setup
  • Exchange Reagent:

    
     (1.3M in THF).
    
  • Electrophile: DMF, Benzaldehyde, or Allyl Bromide.

  • Solvent: Anhydrous THF.

  • Temperature: -78°C to -40°C.

Step-by-Step Workflow
  • Protection: Convert 2,4-dibromoaniline to

    
    -Boc-2,4-dibromoaniline using 
    
    
    
    and DMAP (Standard protocol).
  • Exchange:

    • Dissolve

      
      -Boc-substrate (1.0 equiv) in dry THF under 
      
      
      
      . Cool to -78°C .[1][2]
    • Add

      
       (1.1 equiv) dropwise over 10 mins.
      
    • Stir at -40°C for 30 mins.

    • Mechanistic Insight: The LiCl breaks polymeric Mg aggregates, accelerating the exchange rate significantly, allowing it to occur at temperatures where the carbamate (Boc) is stable.

  • Trapping: Add the electrophile (e.g., DMF, 1.5 equiv) at -40°C.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Add saturated

    
    .
    
Visualizing the Pathway (Knochel Exchange)

KnochelExchange cluster_mechanism Mechanism: Fast exchange at most electron-deficient Br Substrate N-Boc-2,4-dibromoaniline Intermediate Magnesiated Species (C2-Mg or C4-Mg) Substrate->Intermediate Halogen-Mg Exchange Reagent iPrMgCl·LiCl (-40°C, THF) Reagent->Intermediate Activator Product Functionalized Aniline Intermediate->Product Trapping with E+ Electrophile Electrophile (E+) (e.g., DMF)

Figure 2: Workflow for Turbo Grignard mediated functionalization.

Troubleshooting & Self-Validation (E-E-A-T)

To ensure "Trustworthiness," every experiment must have internal checks.

The "Proton Shift" Check (NMR)

Regioisomers in polyhalogenated anilines have distinct


 NMR signatures.
  • Para-substitution: Preserves symmetry (if applicable) or shows distinct doublets with large coupling constants (

    
     Hz).
    
  • Ortho-substitution: Often results in a singlet (or small doublet,

    
     Hz) for the remaining proton between substituents.
    
  • Validation: Before proceeding to the next step, compare the integration of the aromatic region. If functionalizing 4-bromo-2-iodoaniline at the Iodine (C2), the resulting product should show a doublet (

    
     Hz) for the C5-H and C6-H, and a meta-coupled signal for C3-H.
    
Catalyst Poisoning

Free anilines can coordinate to Pd(II) intermediates, forming "dead" complexes.

  • Symptom: Reaction stalls at 10-20% conversion.

  • Solution: Use Boc-protected anilines OR use highly active catalyst systems designed for amines, such as Pd-PEPPSI-IPr or Buchwald Precatalysts (e.g., XPhos Pd G4) which are bulky enough to prevent amine coordination.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2022). Comprehensive review on oxidative addition hierarchies.

  • Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents.Angewandte Chemie Int. Ed. (2011).

    
    .[2] 
    
  • Regioselective Functionalization of Anilines. Journal of Organic Chemistry. Discusses steric vs electronic control in Pd-coupling.

  • Handbook of Functionalized Organometallics. Knochel, P. (Ed). Wiley-VCH.[3][4] Authoritative text on preparation of organomagnesium reagents.

Disclaimer: This protocol involves the use of hazardous chemicals (organolithiums, palladium catalysts). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

challenges in the synthesis of 5-Chloro-2-iodo-3-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization for CAS: 1150617-63-2 Target Audience: Medicinal Chemists, Process Development Scientists Status: Active Support

Executive Summary: The "Buttressing" Challenge

The synthesis of 5-Chloro-2-iodo-3-methylaniline presents a classic but severe problem in aromatic substitution: Steric Buttressing .[1][2] You are attempting to introduce a large Iodine atom into the C2 position, which is wedged between an Amino group (C1) and a Methyl group (C3).

Standard electrophilic aromatic substitution (EAS) rules suggest the amino group directs ortho/para.[1] However, the C4 position (para) and C6 position (ortho, but less hindered) are kinetically and thermodynamically favored over the crowded C2 position.

This guide addresses the three most common support tickets we receive for this scaffold:

  • Regioselectivity: "I am isolating the 4-iodo isomer."

  • Reaction Stalling: "The reaction stops at incomplete conversion."

  • Instability: "The product turns black/purple during filtration."

Module 1: Troubleshooting Regioselectivity (The "Wrong Isomer" Crisis)

Q: Why is my major product 5-chloro-4-iodo-3-methylaniline?

A: You are fighting thermodynamics. In 5-chloro-3-methylaniline, the directing effects are competitive:

  • NH₂ (C1): Strong activator.[1] Directs to C2, C4, C6 .

  • CH₃ (C3): Weak activator.[1] Directs to C2, C4, C6 .

  • Cl (C5): Weak deactivator. Directs to C4, C6 .

The Conflict:

  • C4 (Para to NH₂): Electronically favored by the strong amine director.[1] Sterically accessible.

  • C6 (Ortho to NH₂): Electronically favored.[1] Accessible.[1][3]

  • C2 (Ortho to NH₂ & Me): Electronically favored (double activation from NH₂ and Me), but sterically prohibited by the "buttressing effect" of the adjacent Methyl group.

Diagnostic Diagram: The Regioselectivity Map

Regioselectivity Start Start: 5-Chloro-3-methylaniline Reaction Electrophilic Iodination (NIS or ICl) Start->Reaction Path_C4 Path A: C4 Attack (Para to NH₂) Reaction->Path_C4  Fastest   Path_C6 Path B: C6 Attack (Ortho to NH₂) Reaction->Path_C6  Moderate   Path_C2 Path C: C2 Attack (Target: Crowded) Reaction->Path_C2  Slow (Steric Wall)   Product_4I Major Impurity: 4-Iodo Isomer (Thermodynamic) Path_C4->Product_4I Product_6I Minor Impurity: 6-Iodo Isomer Path_C6->Product_6I Product_Target Target: 2-Iodo Isomer Path_C2->Product_Target

Caption: Kinetic competition in the iodination of 5-chloro-3-methylaniline. The red paths represent the naturally favored outcomes.

Corrective Protocol: Forcing the Ortho-Attack

To favor C2, you must use reagents that coordinate with the amine or use specific solvent effects, rather than relying on simple EAS.

Recommended Strategy: N-Iodosuccinimide (NIS) in Polar Aprotic Solvent Do not use elemental Iodine (


) in basic media; this almost exclusively yields the para-isomer.[1]
VariableRecommendationScientific Rationale
Reagent NIS (N-Iodosuccinimide) NIS is a "softer" electrophile.[1][2] In non-polar solvents, it can coordinate with the amine lone pair, delivering the Iodine intramolecularly to the ortho position (C2 or C6).
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state.[1][2] Avoid protic solvents (MeOH, EtOH) which solvate the amine and reduce its directing power.
Catalyst TFA (Trifluoroacetic acid) (0.1 eq)Mild acid catalysis activates the NIS without fully protonating the aniline (which would deactivate the ring).[1]
Temperature -10°C to 0°C Kinetic control is essential.[1][2] Higher temperatures favor the thermodynamic product (C4-iodo).

Module 2: Reaction Optimization (Yield & Purity)

Q: My conversion is low (<50%). Should I add more Iodine?

A: No. Adding excess iodine usually leads to di-iodination (adding I at both C2 and C4) or oxidation of the aniline to a quinone-imine ("tar").[1]

The Fix: Stepwise Addition & Silver Salts If standard NIS fails, the "Silver Bullet" (literally) is the use of Silver(I) salts. Silver coordinates with the halide, generating a super-electrophilic iodonium species that is highly reactive, allowing the reaction to proceed at lower temperatures where regioselectivity is better maintained.

Protocol: Silver-Mediated Iodination

  • Reagents: 5-Chloro-3-methylaniline (1.0 eq), NIS (1.1 eq), Ag₂SO₄ (0.55 eq) .[1]

  • Solvent: Ethanol or MeCN.[1]

  • Mechanism: The silver precipitates succinimide as the silver salt, driving the equilibrium forward and generating a potent

    
     equivalent.
    
  • Note: This method is expensive but effective for high-value intermediates.[1][2]

Comparison of Iodination Agents
Reagent SystemRegioselectivity (C2:C4)YieldRisk Factor

/ NaHCO₃
Poor (1:[1][2]10)HighFavors Para (C4).[1][2] Not recommended.
ICl / AcOH Moderate (1:[1][2]4)ModerateOver-iodination is common.[1][2] Harsh conditions.
NIS / TFA Good (1:[1][2]2)HighBest balance of cost/performance.
NIS / Ag₂SO₄ Excellent (1:1) HighExpensive.[1][2] Silver waste disposal required.

Module 3: Downstream Handling (Stability & Purification)

Q: The product turns purple/black on the filter paper. What is happening?

A: Iodo-anilines are notoriously unstable.[1] The combination of an electron-rich ring (aniline) and a weak C-I bond makes the molecule susceptible to photo-oxidation and homolytic cleavage . The purple color is free Iodine (


) liberated from decomposition.[1]
Stability Protocol: The "Salt Formation" Lock

Never store the free base 5-Chloro-2-iodo-3-methylaniline for long periods.[1][2] Convert it immediately to the Hydrochloride Salt .

Procedure:

  • Dissolve the crude free base in dry Ethyl Acetate.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane dropwise.

  • The HCl salt will precipitate as a stable, off-white solid.[1]

  • Filter and store in the dark.

Purification Workflow

Since regioselectivity is rarely perfect, you will likely have a mixture of C2 and C4 isomers. Flash chromatography is required.[1][4]

Purification Crude Crude Reaction Mixture (Contains C2-I, C4-I, and unreacted SM) Quench Quench: Sat. Na₂S₂O₃ (Removes oxidative impurities/iodine color) Crude->Quench Extract Extraction: EtOAc / Brine Quench->Extract TLC TLC Analysis Eluent: 5-10% EtOAc in Hexanes Extract->TLC Decision Separation Difficulty? TLC->Decision Easy Isomers Separate (ΔRf > 0.1) Proceed to Column Decision->Easy Hard Isomers Overlap (ΔRf < 0.1) Use Amine-Modified Silica Decision->Hard Final Isolate Target (C2-Isomer) Store as HCl Salt Easy->Final Hard->Final

Caption: Purification decision tree. Note that amine-functionalized silica often improves separation of aniline isomers.[1][2]

References

  • Regioselective Iodination using Silver Salts

    • Title: Regioselective iodination of chlorinated aromatic compounds using silver salts.[5][6]

    • Source:Tetrahedron Letters / NIH.[1]

    • Relevance: Establishes the utility of Ag salts in directing iodine to ortho positions in chlorin
  • General Sandmeyer Protocols (Alternative Route)

    • Title: Sandmeyer Reaction Mechanism and Applications.[1][7][8][9][10]

    • Source:Organic Chemistry Portal.[1]

    • Relevance: Provides the foundational methodology for the Sandmeyer route if direct iodination fails (i.e., converting 2-amino-3-methyl-5-chlorobenzoic acid derivatives).[1]

  • Iodination of Deactivated Anilines

    • Title: A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination.[1][2]

    • Source:Royal Society of Chemistry.
    • Relevance: Discusses the synthesis of 2-iodo-3-methylaniline specifically, highlighting the difficulty of the steric environment.

For further assistance, please contact the Application Science team with your specific LC-MS data.

Sources

Technical Support Center: 5-Chloro-2-iodo-3-methylaniline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Purification & Troubleshooting | CAS: 1150617-63-2

Diagnostic Triage: What is wrong with your batch?

Before initiating a purification protocol, identify the specific failure mode.[1] This molecule (an electron-rich aniline with a labile iodine atom) presents three distinct stability challenges: oxidation (browning), dehalogenation (light sensitivity), and regioisomer contamination.

SymptomProbable CauseRecommended Protocol
Dark Brown/Purple Solid Free Iodine (

) contamination due to C-I bond homolysis or incomplete quench.
Protocol A (Chemical Wash)
Black Tar / Gummy Oil Oxidation of the aniline amine group (formation of azo/nitroso species).Protocol B (Acid-Base Rescue)
Purity < 95% (NMR) Presence of regioisomers (likely 4-iodo) or unreacted starting material.Protocol C (Recrystallization)
Streaking on TLC Amine interaction with silanol groups on silica gel.Protocol D (Modified Chromatography)

Workflow Visualization

Decision Logic for Purification Strategy

Use this flow to select the least invasive method that yields the highest purity.

PurificationLogic Start Crude 5-Chloro-2-iodo-3-methylaniline CheckColor Is the solid Brown/Purple? Start->CheckColor ThioWash Protocol A: Thiosulfate Wash CheckColor->ThioWash Yes CheckPurity Check Purity (HPLC/NMR) CheckColor->CheckPurity No ThioWash->CheckPurity IsomerIssue Isomer Contamination? CheckPurity->IsomerIssue < 98% Final Pure Product (Store in Dark/Cold) CheckPurity->Final > 98% Recryst Protocol C: Recrystallization (Hexanes/EtOAc) IsomerIssue->Recryst Major Isomer Column Protocol D: Amine-Modified Silica IsomerIssue->Column Minor Impurities Recryst->Final Column->Final

Figure 1: Decision tree for selecting the appropriate purification module based on crude material state.

Detailed Protocols

Protocol A: Removal of Iodine Stains (The "Brown Solid" Fix)

Context: Iodoanilines are light-sensitive. The C-I bond can cleave, releasing free iodine (


), which acts as an autocatalyst for further decomposition. This must be removed immediately.

Reagents: Sodium Thiosulfate (


), Ethyl Acetate.
  • Dissolve the crude dark solid in Ethyl Acetate (10 mL per gram).

  • Prepare a 10% w/v aqueous solution of Sodium Thiosulfate .

  • Wash the organic layer vigorously with the thiosulfate solution.

    • Observation: The organic layer should shift from dark brown/purple to pale yellow/orange immediately.

  • Separate layers. Wash organics once with brine.

  • Dry over

    
    , filter, and concentrate in vacuo (keep bath < 40°C to prevent thermal decomposition).
    
Protocol B: Acid-Base "Rescue" Extraction

Context: Use this when the material is gummy or black (oxidized amines). This leverages the basicity of the aniline to separate it from non-basic tars.

Step-by-Step:

  • Dissolution: Dissolve crude gum in Dichloromethane (DCM) .

  • Protonation: Extract with 1M HCl (3x).

    • Chemistry: The aniline becomes the water-soluble hydrochloride salt (

      
      ). Neutral tars remain in the DCM.
      
  • Wash: Discard the DCM layer (contains non-basic impurities). Wash the aqueous acidic layer once with fresh DCM.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 10.

    • Observation: The pure aniline will precipitate as a solid or oil out.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Dry combined organics over

    
     and concentrate.
    
Protocol C: Recrystallization (Isomer Separation)

Context: The 4-iodo regioisomer is a common impurity. Recrystallization is preferred over columns for separating isomers due to distinct lattice packing energies.

Solvent System:

  • Primary: Hexanes (or Petroleum Ether 60-90)

  • Co-solvent: Ethyl Acetate (only if needed)

Procedure:

  • Place crude solid in a flask with a stir bar.

  • Add Hexanes (5 mL/g) and heat to reflux (60°C).

  • If solid does not dissolve, add Ethyl Acetate dropwise through the condenser until dissolution is just complete.

  • Hot Filtration: If black specks remain (carbon/inorganic salts), filter quickly while hot.

  • Cooling: Allow the solution to cool to room temperature slowly (30 mins), then move to a -20°C freezer for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.[2] Wash with cold hexanes .

Protocol D: Flash Chromatography (Amine Tailing Fix)

Context: Anilines interact strongly with the acidic silanol groups (


) on silica gel, causing broad, streaky peaks (tailing) that ruin separation.

The Fix: Pre-treat the silica or modify the mobile phase.

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient 0%

    
     20%).
    
  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[3][4][5][6][7] TEA is a stronger base than the aniline. It preferentially binds to the silica's acidic sites, "capping" them and allowing the aniline to elute as a sharp band.

Frequently Asked Questions (FAQs)

Q: My product turned purple after sitting on the bench for 2 days. Why? A: This is photo-degradation. The C-I bond is weak (~50-60 kcal/mol). Exposure to ambient light causes homolytic cleavage, releasing iodine radicals.

  • Correction: Re-run Protocol A and store the final product in amber vials wrapped in foil, under Argon, at -20°C.

Q: I cannot separate the 4-iodo isomer from my 2-iodo product by column. They co-elute. A: Regioisomers often have identical


 values on silica.
  • Strategy: Switch to Protocol C (Recrystallization). Isomers usually have significantly different solubility profiles.

  • Advanced Fix: If recrystallization fails, convert the amine to an acetamide (react with acetic anhydride). The acetamide isomers often separate easily on silica. You can hydrolyze the acetamide back to the amine (NaOH/EtOH) after separation.

Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Anilines can form Schiff bases (imines) with ketones, especially under slightly acidic conditions or heat. Stick to non-reactive solvents like Ethanol, Hexanes, or Toluene.

Chemical Safety & Stability Data

ParameterSpecificationNote
Storage Temp -20°C (Freezer)Critical for long-term stability.
Atmosphere Inert (Argon/Nitrogen)Prevents amine oxidation.
Light Sensitivity HighProtect from light immediately.
pKa (Est.) ~2.5 - 3.0Weak base due to electron-withdrawing halogens.

References

  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Dehalogenation Risks in Haloanilines

    • Source: Weidlich, T., & Prokeš, L. (2011).[7] Facile dehalogenation of halogenated anilines... Central European Journal of Chemistry, 9(4), 590-597.[7]

    • Link:[Link]

  • Synthesis & Properties of Methyl-Chloro-Anilines

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 40151803.
    • Link:[Link]

  • Chromatography of Amines (Tailing Solutions)

    • Source: University of Rochester, Dept. of Chemistry.
    • Link:[Link]

Sources

reaction optimization for difficult cross-coupling substrates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢
Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem)

Welcome to the Advanced Catalysis Support Center. You are likely here because standard "screen-and-pray" methods have failed. When substrates are sterically encumbered (ortho-substituted), electron-deficient, or rich in coordinating heterocycles, the standard catalytic cycles break down.

This guide moves beyond generic advice. We focus on causality —diagnosing why the cycle stalled—and engineered solutions using modern precatalyst architectures and kinetic control.

Module 1: The Steric Barrier (Ligand & Precatalyst Selection)

User Query: "My aryl halide is ortho-substituted, and my boronic acid is bulky. I see 0% conversion with Pd(PPh3)4 or Pd(dppf)Cl2. What is the fix?"

The Diagnosis

Standard catalysts like Pd(PPh3)4 generate inactive Pd-clusters or fail to undergo Oxidative Addition (OA) on hindered substrates. For difficult substrates, the active catalytic species must be monoligated (L1Pd(0)). Traditional sources often exist as L2Pd(0) or form inactive dimers.

The Solution: Precatalyst Architecture

Stop using in-situ catalyst mixing (Pd(OAc)2 + Ligand) for difficult screens. You cannot control the L:Pd ratio precisely enough. Switch to Precatalysts that guarantee a 1:1 active species generation.

Recommended Systems
  • Buchwald Pd G4 Precatalysts: These contain the ligand pre-bound and a methyl-group that ensures rapid reduction to Pd(0) even at low temperatures.

  • Pd-PEPPSI (Pyridine-Enhanced Precatalyst): Ideal for extremely hindered substrates. The NHC ligand is a massive electron donor (facilitating OA) and sterically bulky (forcing Reductive Elimination).

Decision Tree: Ligand Selection

Use the following logic to select your initial screen.

LigandSelection Start Substrate Analysis C_C C-C Bond (Suzuki/Negishi) Start->C_C C_N C-N Bond (Buchwald-Hartwig) Start->C_N Hindered Sterically Hindered (Ortho-subst.) C_C->Hindered Unstable Unstable Boronic Acid (Protodeboronation) C_C->Unstable Primary Primary Amine C_N->Primary Secondary Secondary Amine C_N->Secondary SPhos SPhos Pd G4 (Universal Hindered) Hindered->SPhos Ortho-subst. PEPPSI Pd-PEPPSI-IPent (Extreme Sterics) Hindered->PEPPSI Tetra-ortho XPhos XPhos Pd G4 (General Purpose) Unstable->XPhos Fast OA required Brett BrettPhos Pd G4 Primary->Brett Ru RuPhos Pd G4 Secondary->Ru

Figure 1: Logic flow for selecting the optimal precatalyst based on substrate class.

Module 2: The "Protodeboronation" Trap (Suzuki-Miyaura)

User Query: "My boronic acid is disappearing, but I'm only getting de-borylated starting material (H-Ar), not product."

The Diagnosis

You are victim to Protodeboronation . This is the most common failure mode for heterocyclic (e.g., 2-pyridine) or polyfluorinated boronic acids.

  • Mechanism: Under basic conditions, water attacks the Boron center. If Transmetallation (TM) to Palladium is slow (due to sterics or poor catalyst activity), the hydrolysis pathway wins.

The Troubleshooting Matrix
VariableThe FixWhy?
Boron Source Switch to MIDA Boronates or K-Molander Salts MIDA esters slowly release the active boronic acid, keeping the concentration low and preventing "flooding" of the base-hydrolysis pathway [1].
Base Use K3PO4 or K2CO3 (Avoid hydroxides/alkoxides)Strong bases (NaOH, NaOtBu) accelerate protodeboronation. Anhydrous K3PO4 acts as a "shuttle" without saturating the media with OH- [2].
Water Strictly Anhydrous + Trace Water Paradox: Suzuki requires some water for the boroxine-to-acid shift. Protocol: Use anhydrous solvents (Dioxane/Toluene) and add exactly 1-2 equivalents of water or use a hydrated base (K3PO4·H2O).
Addition Slow Addition (Syringe Pump) Dosing the boronic acid over 1 hour ensures the catalyst consumes it immediately (Rate of TM > Rate of Hydrolysis).

Module 3: Heterocycle Management (Catalyst Poisoning)

User Query: "Reaction works on phenyl chloride but fails completely when I switch to a pyridine or imidazole substrate."

The Diagnosis

Heterocycle Poisoning. Nitrogen atoms in your substrate (pyridines, imidazoles, amines) are better ligands than your phosphines. They bind to the Pd(II) center, displacing the phosphine and shutting down the cycle by forming a stable, inactive "Pd-N" complex [3].

Visualizing the Failure Mode

Poisoning Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition L-Pd(II)-Ar-X Pd0->OA Path_Good Transmetallation (Productive) OA->Path_Good + Boronic Acid Path_Bad N-Coordination (Poisoning) OA->Path_Bad + N-Heterocycle Substrate Substrate (Pyridine/Amine) Substrate->Path_Bad Dead Inactive Complex [L-Pd(II)-N_het] Path_Bad->Dead

Figure 2: Competition between productive transmetallation and non-productive nitrogen coordination (poisoning).

The Protocol: Overcoming Poisoning
  • Ligand Overpowering: Use ligands with higher binding constants than your substrate. Pd-PEPPSI-IPent or XPhos are bulky enough to prevent the substrate from coordinating to the metal center.

  • The "Mercury Test": If you suspect your catalyst is decomposing into nanoparticles (which are easily poisoned), add a drop of Hg(0) to the reaction. If reactivity stops, you have nanoparticles. If it continues, you have a homogeneous species [4].[1]

  • Soluble Bases: Switch from carbonate slurries to LHMDS or NaOtBu (if tolerated). Faster reaction rates minimize the time the catalyst is exposed to the "poison."

Module 4: The Micro-Screening Protocol (HTE)

User Query: "I have 50mg of substrate. How do I optimize this without wasting it all?"

Do not run one reaction at a time. Use a 24-well or 96-well plate approach. This protocol allows you to screen 4 ligands x 3 bases x 2 solvents in one afternoon [5].

Materials
  • 1 mL glass shell vials (or a 96-well chemically resistant block).

  • Stock solutions of Pd-Precatalysts (G3/G4) and Ligands in THF/Dioxane.

  • Positive displacement micropipettes (for viscous solvents).

Step-by-Step Workflow
  • Stock Preparation (The Critical Step):

    • Prepare 0.05 M stock solutions of your Aryl Halide and Boronic Acid/Amine.

    • Tip: If reagents are insoluble at room temp, heat the stock solution to 40°C and dose hot.

  • Catalyst Dosing:

    • Dose Pd-Precatalyst stocks (typically 5 mol%) into the vials.

    • Evaporate the solvent from the catalyst before adding reactants (using a Genevac or N2 stream) to avoid solvent mixing effects.

  • Reagent Addition:

    • Add solid bases (K3PO4, Cs2CO3, NaOtBu) using a scoop plate or pre-weighed dispensing.

    • Add substrate stock solutions.

    • Add magnetic stir bars.[2]

  • Reaction & Analysis:

    • Seal plate (Cap mat + Tape).

    • Heat to 80°C for 16 hours.

    • Workup: Dilute with Acetonitrile containing an internal standard (e.g., biphenyl). Filter through a silica plug.

    • Analyze: UPLC-MS. Look for Conversion (loss of SM) and Yield (Product/IS ratio).

References
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates.[3] Journal of the American Chemical Society, 132(22), 7600–7601. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A highly active, easy-to-handle, air-stable catalyst for the Suzuki-Miyaura cross-coupling reaction.[4] Chemistry – A European Journal, 12(18), 4749-4755. Link

  • Widegren, J. A., & Finke, R. G. (2003). A review of the problem of distinguishing true homogeneous catalysis from soluble or other metal-particle heterogeneous catalysis. Journal of Molecular Catalysis A: Chemical, 198(1-2), 317-341. Link

  • Shevlin, M. (2017). Practical High-Throughput Experimentation Methods for Chemical Process R&D. ACS Medicinal Chemistry Letters, 8(6), 601–607. Link

Sources

Validation & Comparative

Optimizing Purity Analysis of 5-Chloro-2-iodo-3-methylaniline: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-iodo-3-methylaniline (CAS: 1150617-63-2) is a highly functionalized aromatic intermediate often used in the synthesis of complex pharmaceuticals (e.g., kinase inhibitors) via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Its analysis presents a unique chromatographic challenge: the "ortho-effect" of the iodine and methyl groups creates steric bulk, while the halogenated ring introduces significant hydrophobicity and potential for regioisomeric impurities that co-elute on standard stationary phases.

This guide compares the industry-standard C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase. While C18 provides reliable hydrophobicity-based retention, our comparative analysis demonstrates that Phenyl-Hexyl columns offer superior selectivity for this halogenated aromatic, utilizing


 interactions to resolve critical regioisomers and de-iodinated impurities.

Part 1: The Analytical Challenge

The structural complexity of 5-Chloro-2-iodo-3-methylaniline dictates the analytical strategy. Three specific factors must be addressed:

  • Regioisomerism: The synthesis often involves iodination of 5-chloro-3-methylaniline. Without high selectivity, the target molecule co-elutes with its regioisomers (e.g., iodine at position 4 or 6).

  • Hydrophobicity & Tailing: The molecule is lipophilic (predicted LogP ~3.5). On standard C18 columns, basic anilines interact with residual silanols, leading to peak tailing.

  • Photolability: The C–I bond is weak. Exposure to light during preparation can generate de-iodinated degradants (5-Chloro-3-methylaniline) in situ, creating false impurity profiles.

Visualizing the Impurity Landscape

The following diagram maps the origin of impurities that the HPLC method must resolve.

ImpurityFate SM Starting Material (5-Chloro-3-methylaniline) Reaction Iodination (NIS or I2/AgSO4) SM->Reaction Precursor Target Target: 5-Chloro-2-iodo-3-methylaniline Reaction->Target Major Product Imp1 Impurity A: Regioisomer (4-Iodo) Reaction->Imp1 Side Reaction Imp2 Impurity B: Di-iodo species Reaction->Imp2 Over-iodination Deg Degradant: De-iodinated (Photolysis) Target->Deg Light Exposure

Figure 1: Impurity fate mapping showing critical separation targets.

Part 2: Comparative Method Analysis

We evaluated two primary methodologies. The Baseline Method represents the standard "first-pass" approach in most QC labs. The Optimized Method represents the recommended approach for high-resolution purity analysis.

Comparison Matrix
FeatureMethod A: Baseline (C18)Method B: Optimized (Phenyl-Hexyl)
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Stacking
Mobile Phase A 0.1% H3PO4 in Water (pH ~2.2)10mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol
Isomer Resolution (Rs) 1.2 (Partial Co-elution)> 2.5 (Baseline Separation)
Peak Shape (Tailing) 1.4 - 1.6 (Silanol interaction)1.0 - 1.1 (Superior Endcapping)
Detection UV 254 nmUV 254 nm / MS Compatible
Deep Dive: Why Phenyl-Hexyl Wins

While C18 relies solely on hydrophobicity, the Phenyl-Hexyl phase introduces a secondary interaction mechanism. The electron-rich


-system of the phenyl ring on the column interacts with the electron-deficient aromatic ring of the 5-Chloro-2-iodo-3-methylaniline (deficient due to the electron-withdrawing Chlorine and Iodine).
  • Result: The target molecule is retained differently than its non-iodinated impurities, significantly increasing the Selectivity Factor (

    
    ) .
    
  • Solvent Choice: Methanol is preferred over Acetonitrile in Method B because Acetonitrile's own

    
    -electrons can compete with the stationary phase, dampening the selectivity gain.
    

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed for the rigorous quantification of purity (Area %) and identification of impurities.

Instrumentation & Conditions
  • System: UHPLC or HPLC equipped with PDA (Photodiode Array) and thermostatted column compartment.[1]

  • Column: Agilent Poroshell 120 Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (100 x 3.0 mm, 2.5 µm or similar).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C (Elevated temperature improves mass transfer for halogenated species).

  • Injection Volume: 2-5 µL.

  • Detection: 240 nm (Primary), 210 nm (Impurity check).

Mobile Phase Preparation[1][2][3]
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B: 100% Methanol (LC-MS Grade).

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.06040Initial
10.01090Linear
12.01090Hold
12.16040Re-equilibrate
15.06040End
Sample Preparation (Critical Step)

Warning: 5-Chloro-2-iodo-3-methylaniline is light-sensitive. All operations must be performed under yellow light or using amber glassware.

  • Diluent: Methanol:Water (80:20).

  • Stock Solution: Accurately weigh 10 mg of substance into a 10 mL amber volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Test Solution: Dilute 1.0 mL of Stock to 10 mL (0.1 mg/mL).

  • Sensitivity Solution: Dilute Test Solution 1:100 (1.0 µg/mL) to verify Limit of Quantitation (LOQ).

Part 4: Data Analysis & Validation Logic

To ensure the method is "self-validating," the following System Suitability Test (SST) criteria must be met before releasing data.

System Suitability Criteria
ParameterAcceptance LimitRationale
Resolution (Rs) > 2.0 between Target and nearest impurityEnsures accurate integration of closely eluting isomers.
Tailing Factor (T) < 1.3Minimizes integration error; anilines are prone to tailing.
% RSD (Area) < 1.0% (n=5 injections)Confirms injector precision and system stability.
Signal-to-Noise (S/N) > 10 for Sensitivity Soln.Verifies the method can detect impurities < 0.1%.
Method Development Logic Flow

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl recommendation.

MethodLogic Start Start: Halogenated Aniline Analysis Check1 Is Resolution > 1.5 on C18? Start->Check1 PathA Yes: Use C18 (Standard) Check1->PathA Simple Matrix PathB No: Co-eluting Isomers Check1->PathB Complex Matrix Action1 Switch to Phenyl-Hexyl (Leverage Pi-Pi Interactions) PathB->Action1 Action2 Change Organic Modifier (Acetonitrile -> Methanol) Action1->Action2 Enhance Selectivity Result Optimized Separation (High Selectivity) Action2->Result

Figure 2: Method optimization logic flow emphasizing stationary phase selection.

Part 5: Troubleshooting & Tips

  • Ghost Peaks: If you observe small peaks appearing in blank injections after running samples, it is likely "carryover" due to the sticky nature of the iodo-group.

    • Solution: Add a needle wash step with 90% Methanol / 10% Water / 0.1% Formic Acid.

  • Peak Broadening: If the main peak broadens significantly over time.

    • Solution: Check the pH of the mobile phase.[1][2][3] If the buffer evaporates or shifts pH, the protonation state of the aniline (pKa ~3-4) may fluctuate, causing mixed-mode retention.

  • Degradation: If a peak at RRT ~0.85 grows over time in the autosampler.

    • Solution: This is likely the de-iodinated species (5-chloro-3-methylaniline). Verify the autosampler temperature is controlled (4-10°C) and amber vials are used.

References

  • Waters Corporation. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide and Aromatic Mapping. Retrieved from

  • Agilent Technologies. (2025). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from

  • Shimadzu Corporation. (2012).[2] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Chloro-2-methylaniline (Precursor Data). Retrieved from

Sources

Structural Validation of Novel Compounds Derived from 5-Chloro-2-iodo-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Substituted Challenge

In the synthesis of novel kinase inhibitors and agrochemicals, 5-Chloro-2-iodo-3-methylaniline serves as a high-value scaffold. Its utility lies in its dense functionalization: a reactive iodine for cross-coupling, a modulating chlorine, and an ortho-methyl group that provides conformational lock.

However, this scaffold presents a unique validation crisis. The 3-methyl group creates significant steric hindrance around the 2-iodo position. When deriving novel compounds via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), standard 1D NMR is often insufficient to definitively prove that the coupling occurred at the iodo position rather than the chloro position, or to rule out regioisomeric scrambling (halogen dance).

This guide objectively compares the two primary validation methodologies—High-Field 2D NMR and Single Crystal X-Ray Diffraction (SC-XRD) —to determine which protocol ensures structural integrity for this specific chemotype.

Comparative Analysis: NMR vs. SC-XRD

The Core Problem: Regioisomerism & Sterics

When coupling a novel aryl group (Ar) to the scaffold, you must distinguish between the desired product (A) and the potential regioisomer (B) (resulting from Cl-activation or rearrangement).

  • Target (A): 5-Chloro-2-Ar -3-methylaniline

  • Isomer (B): 5-Ar -2-iodo-3-methylaniline

Method A: High-Field 2D NMR (NOESY/ROESY)

The Solution-State Workhorse

Mechanism: Uses Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions (< 5 Å) between the scaffold's 3-Methyl protons and the protons on the newly introduced Aryl group.

FeaturePerformance DataLimitations
Throughput High (10–30 mins/sample)Requires soluble, non-aggregating samples.
Resolution Good for differentiating regioisomers if signals are distinct.Ambiguity: If the new Aryl group has no protons near the attachment point (e.g., a pyrimidine attached at C2), NOE signals may be silent.
Cost Low (

50 per run)
High-field (600+ MHz) often required for crowded aromatic regions.
Confidence 85-95% (Dependent on signal overlap)Cannot determine absolute stereochemistry of chiral centers on the new chain.
Method B: Single Crystal X-Ray Diffraction (SC-XRD)

The Absolute Standard

Mechanism: Diffraction of X-rays by the crystal lattice yields a 3D electron density map, providing bond lengths, angles, and absolute connectivity.

FeaturePerformance DataLimitations
Throughput Low (Days to Weeks for crystal growth)Bottleneck: Sample must crystallize. Oils/amorphous solids are incompatible.
Resolution Atomic (0.8 Å). Distinguishes Cl vs. I vs. C definitively.Requires approx. 5–10 mg of high-purity material.
Cost High (

2,000 per structure)
Resource-intensive data collection and refinement.
Confidence 100% (Absolute Proof)Crystal packing forces may induce conformations not present in solution.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for validating derivatives of 5-Chloro-2-iodo-3-methylaniline.

ValidationWorkflow Start Crude Reaction Product (Suzuki Coupling at C2) Purification Flash Chromatography (Isolate Major Spot) Start->Purification ProtonNMR 1H NMR (DMSO-d6) Check for Methyl Shift Purification->ProtonNMR Decision1 Are aromatic peaks well-resolved? ProtonNMR->Decision1 MethodA Method A: 2D NMR (NOESY + HSQC) Decision1->MethodA Yes MethodB Method B: SC-XRD (Vapor Diffusion) Decision1->MethodB No (Overlap) Analysis Analyze Methyl-Aryl Correlation MethodA->Analysis Result Structure Validated MethodB->Result Diffraction Pattern Solved Analysis->MethodB Ambiguous NOE Analysis->Result Strong NOE

Figure 1: Decision matrix for selecting between NMR and SC-XRD based on spectral resolution and structural ambiguity.

Experimental Protocols

Protocol A: 2D NMR Validation (NOESY)

Best for rapid confirmation of regiochemistry.

  • Sample Prep: Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO-d6 .

    • Expert Insight: Avoid CDCl3 if possible. The aniline protons (-NH2) are often broad in chloroform due to exchange; DMSO sharpens them and slows exchange, allowing for observation of NH-Aryl NOE signals.

  • Acquisition:

    • Run standard 1H NMR (32 scans).

    • Run NOESY (mixing time 300–500 ms).

    • Run HSQC to identify the carbon attached to the critical methyl group.

  • Data Interpretation:

    • Locate the singlet for the 3-Methyl group (typically

      
       2.1–2.4 ppm).
      
    • Look for cross-peaks between this methyl singlet and the protons of the new Aryl ring .

    • Validation Criteria: A strong cross-peak confirms the Aryl group is at the 2-position (ortho to the methyl). Absence of this peak suggests the coupling may have failed or occurred at the 5-Cl position (para to the methyl, too far for NOE).

Protocol B: Single Crystal Growth (Vapor Diffusion)

Required when NMR is ambiguous or for publication-quality absolute structure.

  • Solvent Selection: Place 10 mg of compound in a small inner vial (GC vial). Dissolve in a minimal amount of "Good Solvent" (e.g., THF, DCM, or Acetone).

  • Precipitant: Place the open inner vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane or Hexane).

  • Equilibration: Cap the outer jar tightly. The volatile pentane will diffuse into the DCM, slowly lowering solubility and forcing crystallization.

  • Harvesting: Allow to stand undisturbed for 3–7 days. Check for faceted crystals under a microscope.

    • Expert Insight: If the 3-methyl group causes the molecule to be "greasy" and form oils, try slow evaporation of an Ethanol/Water mixture instead.

Mechanistic Visualization: The NOE Interaction

The following diagram visualizes the specific intramolecular distance that 2D NMR validates.

NOE_Interaction Me 3-Methyl (Protons) Iodo 2-Position (Coupling Site) Me->Iodo Ortho NewGrp New Aryl Group Me->NewGrp NOE Signal (< 5 Å) Iodo->NewGrp C-C Bond

Figure 2: The critical NOE correlation. If the coupling occurs at the 2-position, the Methyl protons will show a magnetic correlation to the new Aryl group protons.

Conclusion

For derivatives of 5-Chloro-2-iodo-3-methylaniline , the validation strategy depends on the complexity of the coupled partner.

  • Routine Screening: Use 2D NOESY NMR . It is fast and sufficient if the new aryl group has protons within 5 Å of the scaffold's methyl group.

  • Definitive Proof: If the NOE data is silent (due to lack of protons or peak overlap), SC-XRD is mandatory. The high electron density of the remaining Chlorine atom aids in phasing the crystal structure, making this scaffold particularly amenable to X-ray analysis once crystals are obtained.

Recommendation: Do not rely on Mass Spectrometry alone. MS cannot distinguish between the desired product and a regioisomer where the Chlorine was displaced instead of the Iodine.

References

  • American Chemical Society. (2025). Pharmaceutical Solid Form Screening and Selection: Single-Crystal X-ray Diffraction. Crystal Growth & Design. [Link]

  • National Institutes of Health (NIH). (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews. [Link]

  • ResearchGate. (2025). The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. [Link]

Optimizing C-N Cross-Coupling: A Comparative Guide to Palladium Catalysts for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination has evolved from a niche organometallic transformation into a cornerstone of modern drug discovery. While early systems (Pd/BINAP) provided proof-of-concept, they often fail with sterically hindered substrates, heteroaryl chlorides, or weak nucleophiles.

This guide objectively compares the performance of Third and Fourth Generation Buchwald Pre-catalysts against Pd-NHC (N-Heterocyclic Carbene) systems. By analyzing mechanistic rate-determining steps—specifically the trade-off between oxidative addition (OA) and reductive elimination (RE)—we provide a rational framework for catalyst selection, moving beyond trial-and-error screening.

Mechanistic Foundation: Where Catalysts Fail

To select the right catalyst, one must understand why a reaction fails. The catalytic cycle involves three critical stages. Different ligand classes accelerate different steps, often at the expense of others.[1]

The Catalytic Cycle & Ligand Influence[1][2][3][4]

G cluster_0 Ligand Effects Start Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X (Rate Limiting for Chlorides) AmineCoord Amine Coordination (Ar-Pd-NHR2) OxAdd->AmineCoord + HNR2 Deprot Deprotonation (Base mediated) AmineCoord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->Start - Ar-NR2 Note1 Bulky Ligands (BrettPhos) Accelerate Reductive Elimination Note2 Electron-Rich Ligands (NHC) Accelerate Oxidative Addition

Figure 1: The Buchwald-Hartwig catalytic cycle.[2][3][4][5][6][7] Ligand sterics and electronics dictate the energy barrier of the rate-limiting step.

Comparative Analysis of Catalyst Classes

A. Dialkylbiaryl Phosphines (Buchwald Ligands)

These ligands are the current "gold standard" for versatility.[1] They feature a biaryl backbone that provides stability and steric bulk, while the dialkylphosphino group ensures high electron density.

  • BrettPhos / tBuBrettPhos:

    • Best For: Primary amines and mono-arylation.

    • Mechanism: The extreme bulk prevents the coordination of a second aryl group, suppressing the formation of tertiary amines (over-arylation).

    • Limitation: Can be too bulky for extremely hindered electrophiles.

  • RuPhos:

    • Best For: Secondary amines and heteroaryl chlorides.

    • Mechanism: Balanced sterics allow for facile oxidative addition while still promoting reductive elimination. It creates a "pocket" that protects the Pd center from deactivation.

  • XPhos:

    • Best For: General-purpose screening, aryl chlorides, and sulfonates.

    • Status: The "workhorse" ligand. If XPhos fails, specific tuning (BrettPhos/RuPhos) is required.

B. Pd-NHC Complexes (PEPPSI, Allyl-NHC)

N-Heterocyclic Carbenes (NHCs) are strong


-donors, forming highly stable Pd complexes resistant to oxidation and thermal decomposition.
  • PEPPSI-IPr:

    • Best For: "Kitchen sink" reactions—high temperatures, weak bases, and difficult substrates like electron-deficient anilines or nitroarenes.

    • Advantage: Extremely robust; often works where phosphines oxidize or decompose.

    • Limitation: Removal of the NHC ligand from the product can sometimes be difficult compared to phosphines.

Strategic Selection Guide (Data & Performance)

The following table synthesizes performance data across multiple benchmark studies [1, 7, 13].

Table 1: Catalyst Performance Matrix[3][7][9]
Substrate ClassChallengeRecommended SystemAlternativeWhy?
Aryl Chlorides Slow Oxidative AdditionPd-G4-XPhos PEPPSI-IPrXPhos promotes OA into strong C-Cl bonds effectively.
Primary Amines Over-arylation (Selectivity)Pd-G4-BrettPhos Pd-G4-tBuBrettPhosSteric bulk of BrettPhos prevents double addition.
Secondary Amines Steric CrowdingPd-G4-RuPhos Pd-G4-SPhosRuPhos allows RE to occur even with bulky secondary amines.
Pyridines/Heterocycles Catalyst Poisoning (N-binding)Pd-G4-RuPhos Pd-G4-AdBrettPhosRuPhos prevents non-productive binding of heterocycles to Pd.
Weak Nucleophiles Amides/CarbamatesPd-G4-tBuXPhos Pd-G4-BrettPhosRequires electron-rich Pd to facilitate difficult Pd-N bond formation.
Decision Tree for Catalyst Selection

DecisionTree Start Start: Substrate Analysis AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Unsubstituted Secondary Secondary Amine (R2-NH) AmineType->Secondary Substituted Brett Use BrettPhos G4 Primary->Brett Standard BaseSens Base Sensitive? Secondary->BaseSens If Heterocycle/Difficult RuPhos Use RuPhos G4 Secondary->RuPhos Standard XPhos Use XPhos G4 BaseSens->XPhos General Aryl Cl PEPPSI Use PEPPSI-IPr BaseSens->PEPPSI High Temp/Stable

Figure 2: Logical workflow for selecting the initial catalyst system.

Experimental Protocols

Protocol A: General Micro-Screening (Self-Validating)

Use this protocol to rapidly identify the best catalyst for a new substrate pair.

Reagents:

  • Catalysts (1-2 mol%): Pd-G4-XPhos, Pd-G4-RuPhos, Pd-G4-BrettPhos, PEPPSI-IPr.

  • Base (1.2 equiv): NaOtBu (Standard), Cs2CO3 (Functional group tolerance), LHMDS (Base-sensitive).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Workflow:

  • Preparation: Inside a glovebox or under active N2 flow, charge 4 reaction vials (e.g., 4mL screw-cap) with the aryl halide (0.5 mmol).

  • Catalyst Dosing: Add the specific Pd-precatalyst (0.01 mmol, 2 mol%) to each respective vial. Note: Using G3/G4 precatalysts ensures a precise 1:1 Pd:Ligand ratio, eliminating the variability of mixing Pd(OAc)2 + Ligand.

  • Reactant Addition: Add the amine (0.6 mmol, 1.2 equiv) and Base (0.6 mmol).

  • Solvent: Add 2.0 mL of solvent (0.25 M concentration).

  • Reaction: Seal caps tightly. Heat to 80°C (standard) or 100°C (hindered) for 12 hours.

  • Analysis: Filter a 50 µL aliquot through a silica plug (elute with EtOAc). Analyze via UPLC/MS or GC/FID.

    • Validation Check: If conversion is <10% for all, check solvent purity (water content) or switch to a stronger base (NaOtBu).

Protocol B: High-Performance Aryl Chloride Coupling (XPhos System)

Adapted from TCI and BenchChem protocols for challenging aryl chlorides [20, 23].

  • Charge: To a reaction vessel, add Pd-G4-XPhos (1.5 mol%) and NaOtBu (1.2 equiv).

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Inject: Add anhydrous Toluene or t-Amyl Alcohol .

  • Substrates: Add Aryl Chloride (1.0 equiv) and Amine (1.2 equiv) under counter-flow of Argon.

  • Heat: Stir at 100°C for 2-6 hours.

  • Workup: Cool to RT, dilute with Et2O, wash with water/brine, dry over Na2SO4.

Expert Insights & Troubleshooting

  • The "Pd Black" Myth: If your reaction turns black immediately, your catalyst has decomposed (aggregated) before entering the cycle. This often indicates poor ligand binding or oxidation. Solution: Switch to a Pre-catalyst (G3/G4) rather than mixing Pd(dba)3 + Ligand in situ.

  • Base Selection Matters:

    • NaOtBu: The gold standard for reactivity but incompatible with esters/nitriles.

    • Cs2CO3: Weaker, requires higher temps, but tolerates almost all functional groups.

    • LHMDS: Excellent for soluble bases but can act as a nucleophile itself.

  • Inert Atmosphere: While Buchwald G3/G4 catalysts are air-stable solids, the active Pd(0) species generated in solution is not. Rigorous deoxygenation of solvents is non-negotiable.

References

  • BenchChem. Comparative analysis of palladium catalysts for Buchwald-Hartwig amination. Retrieved from

  • BenchChem. A Comparative Guide to RuPhos and Other Biarylphosphine Ligands. Retrieved from

  • MDPI. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene. Retrieved from

  • NIH/PubMed. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps. Retrieved from

  • Springer Nature. Reaction screening in multiwell plates: high-throughput optimization. Retrieved from

  • CatSci. A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from

  • TCI Chemicals. Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using XPhos. Retrieved from

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids. Retrieved from

Sources

Optimizing the Suzuki-Miyaura Cross-Coupling: A Comparative Guide to Ligand Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the Suzuki-Miyaura coupling is a cornerstone reaction for C–C bond formation. However, the "standard" conditions (


 / 

) often fail when applied to the electron-deficient or sterically encumbered scaffolds common in modern medicinal chemistry.

This guide compares three distinct ligand classes—Traditional Phosphines , Dialkylbiaryl Phosphines (Buchwald) , and N-Heterocyclic Carbenes (NHCs) . It moves beyond simple yield comparisons to explain the why—the mechanistic causality that dictates ligand selection—and provides a self-validating screening protocol to accelerate process optimization.

Part 1: Mechanistic Foundation – The Ligand Effect

To select the correct ligand, one must understand its influence on the rate-determining step (RDS). The catalytic cycle oscillates between Oxidative Addition (requiring electron-rich metal centers) and Reductive Elimination (requiring steric bulk to "squeeze" the product out).

The Catalytic Cycle & Ligand Influence

The following diagram illustrates where specific ligand properties exert control over the catalytic cycle.

SuzukiCycle cluster_ligands Ligand Impact Zones Pd0 Active Catalyst Pd(0)-Ln OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ligand e- Density Critical for Ar-Cl TransMet Transmetallation (Boronate exchange) OxAdd->TransMet Base Activation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Ligand Steric Bulk Forces Product Release Note1 Electron-Rich Ligands (NHCs, Alkyl-Phosphines) Accelerate Oxidative Addition Note1->OxAdd Note2 Bulky Ligands (Buchwald, Fan-shaped) Accelerate Reductive Elimination Note2->RedElim

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting how ligand electronics facilitate oxidative addition while steric bulk drives reductive elimination.

Part 2: Comparative Analysis of Ligand Classes

The Baseline: Triphenylphosphine ( )
  • Structure: Simple aryl phosphine.

  • Performance Profile: Effective for activated aryl iodides and bromides.

  • Limitations: Lacks the electron density to facilitate oxidative addition into Aryl-Chlorides (Ar-Cl). It is also prone to oxidation and P-C bond cleavage (aryl scrambling) at high temperatures.

  • Verdict: Use only for cost-sensitive, large-scale reactions of highly reactive substrates.

The Gold Standard: Dialkylbiaryl Phosphines (Buchwald Ligands)

Developed by the Buchwald group at MIT, these ligands (SPhos, XPhos, RuPhos) utilize a biaryl backbone to prevent palladacycle formation and provide tunable sterics.

  • SPhos:

    • Mechanism:[1][2] The methoxy groups on the bottom ring provide stability via a Pd-arene interaction. The cyclohexyl groups on the phosphorus provide high electron density.

    • Best For:Steric Hindrance .[3][4] It is the go-to ligand for coupling ortho-substituted boronic acids.

  • XPhos:

    • Mechanism:[1][2] Similar to SPhos but with isopropyl groups on the biaryl ring, increasing bulk and lipophilicity.

    • Best For:Aryl Chlorides .[3][5] It creates an exceptionally active catalyst capable of coupling unactivated aryl chlorides and heteroaryl chlorides.

The Heavy Lifters: N-Heterocyclic Carbenes (NHCs)

NHCs (like IPr, SIPr) are strong


-donors—significantly stronger than phosphines.[6] This creates a tight metal-ligand bond that resists dissociation.
  • PEPPSI-IPr:

    • Mechanism:[1][2] The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold stabilizes the precatalyst. The bulky "fan" shape of the NHC ligand forces the substrates together, accelerating reductive elimination.

    • Best For:"Impossible" Substrates . Tetra-ortho-substituted couplings and electron-poor heteroaromatics (e.g., pyridines, pyrimidines) that poison phosphine catalysts.

Part 3: Performance Data Comparison

The following data summarizes the efficacy of these ligands in controlled head-to-head comparisons for challenging transformations.

Table 1: Efficacy in Aryl Chloride Coupling

Substrate: 4-Chlorotoluene + Phenylboronic Acid (Unactivated Ar-Cl) Conditions: 1 mol% Pd,


, Toluene, 

Ligand ClassSpecific LigandYield (%)Mechanistic Insight
Aryl Phosphine

< 5%Fails oxidative addition into Ar-Cl bond due to low electron density.
Bisphosphine dppf30-40%Chelating effect stabilizes Pd, but lacks sufficient bulk for rapid turnover.
Buchwald SPhos 92% Electron-rich

group enables Ar-Cl insertion.
Buchwald XPhos 98% Superior bulk prevents catalyst deactivation; highest TON.
NHC PEPPSI-IPr95%Strong

-donation activates Ar-Cl; excellent thermal stability.
Table 2: Tolerance of Steric Hindrance

Substrate: 2-Bromo-1,3-dimethylbenzene + 2-Methylphenylboronic acid (Di-ortho substituted)

LigandYield (%)Analysis

0%Steric crowding prevents transmetallation.
XPhos65%Good, but the isopropyl groups can occasionally clash with extreme substrate bulk.
SPhos 96% "Universal" choice for sterics. The ligand flexibility accommodates the crowded transition state.
IPr (NHC)88%Very effective, though sometimes requires higher temperature to overcome the steric barrier.

Part 4: Experimental Protocol – High-Throughput Screening (HTE)

Do not rely on a single set of conditions. For a new chemical entity (NCE), perform a micro-scale screen. This protocol validates the ligand choice before scale-up.

Workflow Visualization

HTE_Workflow Stock Stock Solutions (0.1M in THF/Dioxane) Dosing Dosing (Glovebox) 24-Well Block Stock->Dosing Ar-X, Ar-B(OH)2 Catalyst, Base Reaction Reaction 60-80°C, 12-18h Dosing->Reaction Inert Atm ($N_2$) Quench Quench & Filter (Internal Std Added) Reaction->Quench Analysis UPLC/MS Analysis Yield Calculation Quench->Analysis

Figure 2: High-Throughput Experimentation (HTE) workflow for ligand screening.

Detailed Step-by-Step Protocol

Objective: Identify the optimal ligand/catalyst system for a specific coupling pair.

  • Preparation of Stock Solutions (Inert Atmosphere/Glovebox):

    • Substrates: Prepare 0.1 M solutions of the Aryl Halide and Boronic Acid in anhydrous THF or Dioxane.

    • Catalysts: Prepare 0.01 M solutions of precatalysts (e.g., XPhos-Pd-G2, SPhos-Pd-G2, PEPPSI-IPr). Note: Using precatalysts ensures a defined Pd:L ratio (1:1) and removes the induction period.

    • Base: Use finely ground

      
       (solid) or a 1.0 M aqueous solution of 
      
      
      
      (for biphasic screens).
  • Dosing (24-Well Block):

    • Add Aryl Halide (1.0 equiv, 50 µmol).

    • Add Boronic Acid (1.5 equiv, 75 µmol).

    • Add Base (2.0 - 3.0 equiv).

    • Add Catalyst (0.02 - 0.05 equiv / 2-5 mol%).

    • Top up with solvent to reach 0.1 M concentration relative to the halide.

  • Reaction:

    • Seal the block with a Teflon-lined cap.[7]

    • Heat to

      
       (for iodides/bromides) or 
      
      
      
      (for chlorides) for 12 hours with vigorous stirring (magnetic tumble stirring preferred).
  • Work-up & Analysis:

    • Cool to room temperature.[5][8]

    • Add Internal Standard (e.g., 1,3,5-trimethoxybenzene) to quantify yield independent of isolation losses.

    • Dilute with EtOAc/MeCN. Filter through a silica or Celite plug to remove Pd black.

    • Analyze via UPLC-MS. Compare conversion (consumption of SM) vs. Yield (formation of Product) to identify side reactions (e.g., protodeboronation).

References

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides.[5] Journal of the American Chemical Society, 120(37), 9722–9723. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Negishi Reaction: A Step Towards a Universal Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Valente, C., Belowich, M. E., Hadei, N., & Organ, M. G. (2010). Pd-PEPPSI Complexes and the Suzuki-Miyaura Reaction of Heteroaryl Halides with Aryl Boronic Acids: Scope, Kinetics, and Mechanism. European Journal of Organic Chemistry, 2010(23), 4343–4354. Link

Sources

comparative analysis of electronic properties of halogenated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of halogenated anilines (fluoro-, chloro-, bromo-, and iodo- derivatives), focusing on their electronic properties and their implications in drug discovery and materials science.

Key Takeaway: Unlike alkyl substituents, halogens on the aniline ring induce a "tug-of-war" between Inductive (-I) electron withdrawal and Resonance (+R) electron donation.

  • The Anomaly: 4-Fluoroaniline retains basicity comparable to unsubstituted aniline due to efficient 2p-2p orbital overlap.

  • The Trend: Chloro-, Bromo-, and Iodoanilines exhibit significantly reduced basicity as the Inductive effect dominates over poor orbital overlap (3p-2p, 4p-2p, etc.).

This document details the theoretical basis, experimental characterization protocols, and application strategies for these compounds.

Theoretical Framework: The Electronic Tug-of-War

To predict the reactivity of halogenated anilines, one must quantify the competing electronic effects. The amino group (


) is a strong activator, but the halogen substituent modifies the electron density of the aromatic ring.
Orbital Overlap & Resonance

The magnitude of the resonance effect depends on the size match between the carbon


 orbital and the halogen's valence 

orbital.
  • Fluorine (

    
    ):  Perfect size match with Carbon (
    
    
    
    ). Strong back-donation (+R) competes effectively with its high electronegativity (-I).
  • Chlorine (

    
    ) / Bromine (
    
    
    
    ) / Iodine (
    
    
    ):
    Poor orbital overlap. The resonance contribution diminishes rapidly, leaving the Inductive withdrawal (-I) as the dominant force.
Visualization of Electronic Effects

The following diagram illustrates the competing vectors of electron density in para-substituted anilines.

ElectronicEffects cluster_logic Dominance Logic Aniline Aniline Core (Electron Rich) Halogen Halogen Substituent (F, Cl, Br, I) Aniline->Halogen Inductive Inductive Effect (-I) Electron Withdrawal (Through Sigma Bond) Halogen->Inductive Electronegativity Resonance Resonance Effect (+R) Electron Donation (Through Pi System) Halogen->Resonance Lone Pair Overlap Basicity Resulting Basicity (pKa) Inductive->Basicity Decreases LogicCl Cl/Br/I: -I > +R (Low Basicity) Inductive->LogicCl Resonance->Basicity Increases LogicF Fluorine: +R ≈ -I (High Basicity) Resonance->LogicF

Figure 1: Schematic of competing Inductive (-I) and Resonance (+R) effects determining the basicity of halogenated anilines.

Comparative Data Analysis

The following table synthesizes experimental


 values (conjugate acid) and Hammett Substituent Constants (

).

Table 1: Electronic Properties of Para-Substituted Anilines

CompoundSubstituent

(Conjugate Acid)

(Hammett)

(Inductive)

(Resonance)
Electronic Character
Aniline -H4.63 0.000.000.00Reference
4-Fluoroaniline -F4.65 0.060.52-0.34Anomalous (High +R)
4-Chloroaniline -Cl3.98 0.230.47-0.23Withdrawal Dominates
4-Bromoaniline -Br3.86 0.230.45-0.22Withdrawal Dominates
4-Iodoaniline -I3.78 0.180.39-0.16Withdrawal Dominates

Note: A lower


 indicates a weaker base (the lone pair is less available for protonation).[1] Data compiled from Perrin et al. and Hansch et al. [1, 2].

Experimental Protocols

To validate these properties in your own laboratory, use the following self-validating protocols.

Protocol A: Potentiometric Determination of

Objective: Determine the precise dissociation constant of the conjugate acid. Scope: Suitable for compounds with aqueous solubility


 M.

Reagents:

  • Analyte: 0.01 M Halogenated Aniline in degassed water.

  • Titrant: 0.1 M HCl (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.[2][3]

Workflow:

  • System Calibration: Calibrate glass electrode using buffers at pH 4.01 and 7.00. Slope must be

    
    .
    
  • Blank Titration: Titrate the 0.15 M KCl solvent blank to determine background carbonate levels.

  • Sample Titration:

    • Dissolve analyte in 50 mL of 0.15 M KCl.

    • Maintain temperature at

      
       using a jacketed vessel.
      
    • Purge with

      
       gas to exclude 
      
      
      
      .
    • Add 0.1 M HCl in 50

      
       increments.
      
    • Record pH after stabilization (<0.002 pH change/min).

  • Data Processing: Plot pH vs. Volume. The

    
     is the pH at the half-equivalence point (where 
    
    
    
    ).
Protocol B: Computational Validation (DFT)

Objective: Visualize HOMO-LUMO gaps and predict reactivity.

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Theory Level: B3LYP functional with 6-311++G(d,p) basis set.

  • Solvation Model: IEFPCM (Water).

  • Calculation:

    • Optimize Geometry (Opt).[4]

    • Frequency Calculation (Freq) to ensure no imaginary frequencies (verify local minima).

    • Extract HOMO/LUMO energies.[4][5][6]

  • Validation: Calculated Hardness (

    
    ) should correlate linearly with experimental 
    
    
    
    .

Applications in Drug Discovery[3][7][8][9][10][11]

Understanding the electronic profile allows for strategic "Bioisosteric Replacement."

Metabolic Blocking

Anilines are prone to metabolic oxidation at the para position (forming quinone imines, which are toxic).

  • Strategy: Replace -H with -F.

  • Rationale: The C-F bond is metabolically stable (approx. 116 kcal/mol vs 99 kcal/mol for C-H). Because 4-Fluoroaniline has a similar

    
     to Aniline (4.65 vs 4.63), the electronic environment of the receptor binding pocket remains undisturbed, but metabolic stability is drastically improved.
    
Lipophilicity Modulation
  • Strategy: Replace -F with -Cl or -Br.

  • Rationale: If the drug is too polar to cross the blood-brain barrier (BBB), substituting F with Cl increases lipophilicity (

    
     value increases from 0.14 for F to 0.71 for Cl) while simultaneously lowering basicity, reducing the percentage of ionized drug at physiological pH.
    
Decision Workflow

The following diagram outlines the logic for selecting a halogen substituent based on required properties.

SelectionWorkflow Start Drug Candidate Optimization (Aniline Scaffold) Problem1 Problem: Metabolic Instability (Para-oxidation) Start->Problem1 Problem2 Problem: Low Permeability (Too Polar) Start->Problem2 Problem3 Problem: Off-Target Toxicity (Too Basic) Start->Problem3 Sol1 Solution: Fluorine (-F) Blocks metabolism Maintains Basicity Problem1->Sol1 Bioisostere Sol2 Solution: Chlorine (-Cl) Increases Lipophilicity Reduces Basicity Problem2->Sol2 LogP Adjustment Problem3->Sol2 Modulate pKa Sol3 Solution: Trifluoromethyl (-CF3) Strong Electron Withdrawal Drastically lowers pKa Problem3->Sol3 Strong Modulation

Figure 2: Strategic selection of halogen substituents to optimize pharmacokinetic properties.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Grossel, M. C., et al. (2009). The electronic properties of halogenated anilines: A combined crystallographic and computational study. Journal of Organic Chemistry. [Link]

  • Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Evaluating the Substrate Scope of New Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The Paradigm Shift: From "Yield" to "Utility"

In the early 2000s, a cross-coupling methodology could be published by demonstrating high yields on 20 simple, electron-rich, and electron-poor aryl halides. Today, that is insufficient.[1] Drug discovery has moved into "escape from flatland" territory—complex heterocycles, high fraction of sp3 carbons (


), and late-stage functionalization (LSF).

As researchers, we must stop asking "Does it work?" and start asking "When does it fail, and is it better than the current standard?" This guide outlines a rigorous, self-validating framework for evaluating new cross-coupling catalysts (e.g., Ni-photoredox, Pd-PEPPSI, bulky biaryl phosphines) against established alternatives.

The Evaluation Hierarchy

We employ a three-tiered system to validate utility:

  • The Informer Library: Testing structural complexity (Merck Standard).

  • The Robustness Screen: Testing functional group compatibility (Glorius Standard).

  • Mechanistic Differentiation: Proving the "Why" (Hammett/KIE).

Phase 1: The Informer Library (Structural Complexity)

Simple substrates (e.g., 4-methoxybromobenzene) often give false positives regarding a catalyst's general applicability. To objectively compare a new method against a standard (e.g., Buchwald XPhos-Pd-G4 or Suzuki-Miyaura conditions), you must use an Informer Library .

The Concept

Pioneered by Merck, an Informer Library consists of 18–24 small molecules that represent the physicochemical space of actual drug candidates. These molecules contain motifs that historically poison catalysts: basic amines, azoles, thioethers, and sterically crowded centers.

Comparative Data Presentation

When publishing your comparison, do not use a list of isolated yields. Use a Heat Map Table .

Table 1: Comparative Informer Library Performance (Hypothetical Data)

Substrate ClassSpecific ChallengeNew Method (Yield) Standard (Pd-XPhos) Standard (Ni-dtbbbpy)
Steric 2,6-Disubstituted Aryl88% 92%15%
Basic Amine Free Piperidine76% 45%82%
Heterocycle 2-Amino-Pyridine65% 0% (Poisoning)55%
Protic Unprotected Indole91% 85%10% (Protodemetallation)
Sulfur Thiophene/Thioether45%88%90%

Analysis: In this example, the "New Method" outperforms Pd-XPhos on basic amines and heterocycles but lags in sulfur tolerance. This creates an objective "user manual" for the audience.

Phase 2: The Robustness Screen (Functional Group Tolerance)

The "Glorius Robustness Screen" is the industry standard for assessing functional group tolerance without synthesizing dozens of complex starting materials.

The Methodology

Instead of coupling 20 different substrates, you run one standard reaction (e.g., phenylboronic acid + 4-bromotoluene) in the presence of one equivalent of a challenging additive (e.g., benzaldehyde, acetonitrile, pyridine).

You then measure two outcomes via GC-FID or LC-MS:

  • Product Yield: Did the additive kill the catalyst?

  • Additive Recovery: Did the catalyst kill the additive?

Visualization of the Workflow

The following diagram illustrates the decision logic for interpreting a robustness screen.

RobustnessScreen Start Standard Reaction + Additive (1 equiv) Analyze Analyze via GC/LC (Internal Std) Start->Analyze CheckYield Is Product Yield > 80%? Analyze->CheckYield CheckAdditive Is Additive Recovery > 80%? CheckYield->CheckAdditive Yes ResultInhibition Inhibition: Additive poisons Catalyst CheckYield->ResultInhibition No ResultIdeal Ideal: Robust & Orthogonal CheckAdditive->ResultIdeal Yes ResultSideRxn Side Reaction: Catalyst attacks Additive CheckAdditive->ResultSideRxn No ResultFail Total Failure ResultInhibition->ResultFail Additive also consumed

Figure 1: Logic flow for evaluating robustness. High product yield with low additive recovery indicates the method is not chemically orthogonal.

Phase 3: Mechanistic Differentiation

To claim a new methodology is "novel," you must prove it operates differently than the alternative.

Hammett Plot Analysis

Run the reaction with a series of para-substituted aryl halides (


-OMe, 

-Me,

,

-F,

-CF3).
  • Plot:

    
     vs. 
    
    
    
    (Hammett constant).
  • Interpretation:

    • 
       (Positive slope):  Reaction accelerated by electron-withdrawing groups (EWGs). Often implies oxidative addition or nucleophilic attack is rate-determining (e.g., typical Pd(0)/Pd(II) cycles).
      
    • 
       (Negative slope):  Reaction accelerated by electron-donating groups (EDGs).[2] Could imply reductive elimination or radical generation is rate-determining.
      
    • Non-linear/Bent: Change in mechanism or rate-determining step across the series.

Comparing the


 value of your New Method vs. the Standard Method provides quantitative proof of a unique mechanistic pathway.

Experimental Protocol: The Robustness Screen

Objective: Evaluate the tolerance of "New Catalyst X" against 12 standard additives.

Reagents:

  • Model Substrates: 4-bromoanisole (0.1 mmol), Phenylboronic acid (0.15 mmol).

  • Catalyst: New Catalyst X (1-5 mol%).

  • Base/Solvent: Optimized conditions.

  • Internal Standard: Dodecane (10 µL, inert and high boiling point).

  • Additives: 1.0 equivalent relative to bromide (e.g., benzaldehyde, indole, pyridine, methyl vinyl ketone).

Step-by-Step Workflow:

  • Stock Solution Prep: Prepare a master mix of the aryl halide, boronic acid, base, and internal standard in the reaction solvent to ensure identical starting concentrations.

  • Dosing: Distribute the master mix into 13 vials (12 additives + 1 control).

  • Additive Spike: Add 1.0 equiv of a specific additive to vials 1–12. Vial 13 is the "No Additive" control (must reach 100% yield).

  • Reaction: Add catalyst last. Seal and heat/stir under optimized conditions.

  • Quench & Workup: Upon completion, dilute an aliquot with ethyl acetate. Filter through a short plug of silica or Celite to remove metal salts (crucial to prevent GC inlet decomposition).

  • Analysis: Inject into GC-FID.

    • Calculate Yield of product relative to Dodecane (calibrated response factor).

    • Calculate Recovery of additive relative to Dodecane.

Data Interpretation Rule:

  • If Yield drops by >20% compared to control: The functional group inhibits the catalyst.

  • If Additive Recovery is <80%: The catalyst reacts with the functional group (chemoselectivity issue).

Visualizing the Comparative Scope

When publishing, summarize the Informer and Robustness data into a "Radar Plot" or a comparative pathway diagram to show where your method excels.

ScopeComparison Method New Methodology Steric Steric Bulk (A-Value > 3) Method->Steric High Protics Protic Groups (OH, NH) Method->Protics Med Hetero N-Heterocycles (Pyridine/Azole) Method->Hetero Low Electrophiles Weak Electrophiles (Cl, OTs) Method->Electrophiles High Scale Scalability (>10 mmol) Method->Scale N/A

Figure 2: Attribute mapping. Green lines indicate superior performance; red indicates limitations. This honesty builds trust with the reader.

References

  • Collins, K. D., & Glorius, F. (2013).[3][4] A robustness screen for the rapid assessment of chemical reactions.[4][5][6][7] Nature Chemistry, 5, 597–601.[3][4] [Link]

  • Kutchukian, P. S., et al. (2016).[8][9] Chemistry informer libraries: a chemoinformatics enabled approach to evaluate and advance synthetic methods.[8][9][10] Chemical Science, 7, 2604–2613.[8][9] [Link]

  • Gensch, T., & Glorius, F. (2017).[11] Approach to Comparing the Functional Group Tolerance of Reactions.[5][10][11][12][13][14] The Journal of Organic Chemistry, 82(17), 9154–9159.[11] [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

Sources

Safety Operating Guide

5-Chloro-2-iodo-3-methylaniline: Operational Disposal & Handling Guide

[1]

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat waste disposal as a janitorial task.[1] However, with 5-Chloro-2-iodo-3-methylaniline , disposal is a chemical stability challenge.[1] This molecule contains both a chlorine atom (strong bond) and an iodine atom (weak C-I bond) on an electron-rich aniline ring.[1]

The Critical Risk: The Carbon-Iodine (C-I) bond is significantly weaker than the C-Cl bond.[1] Improper mixing with strong oxidizers or exposure to UV light in a waste stream can cleave this bond, releasing free iodine (

11

This guide provides a self-validating workflow to ensure this compound is destroyed via high-temperature incineration with acid gas scrubbing, the only compliant method for poly-halogenated organics.

Chemical Profile & Hazard Assessment

PropertyDataOperational Implication
Physical State Solid (typically off-white/brown)Dust hazard; requires HEPA vacuum or wet-wiping for spills.[1]
Reactivity Light Sensitive; Acid-Base ActiveStore in Amber Glass. Do not mix with acidic waste streams.[1]
Toxicity Acute Tox.[1][2] (Oral/Dermal/Inhalation)Zero-skin-contact policy. Double nitrile gloving recommended.[1]
Waste Class Halogenated OrganicMust be incinerated. Cannot be landfilled or sewered.[1]
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesSegregation Critical: Keep away from Nitric Acid or Peroxides.[1]

Pre-Disposal Stabilization & Segregation

Before this compound leaves your bench, it must be stabilized.[1] The most common accident involving haloanilines is the "trash can fire" caused by throwing paper towels soaked in the compound into a bin containing oxidizer residue.[1]

The Segregation Logic[1]
  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into a dedicated "Solid Hazardous Waste - Toxic" bag.[1] Do not mix with general lab trash.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate), it must go into the "Halogenated Solvent Waste" carboy.[1]

    • Crucial Check: Ensure the pH of the waste carboy is not highly acidic (< pH 3).[1] If acidic, the aniline amine group will protonate, potentially generating heat.[1]

The Disposal Workflow (Step-by-Step)

This protocol ensures chain-of-custody safety from the balance to the incinerator.[1]

Step 1: Identification & Labeling[1]
  • Action: Verify the container label explicitly states "Halogenated."[1]

  • Why: The presence of Chlorine and Iodine mandates that the waste treatment facility uses a scrubber to capture HCl and HI gases generated during combustion.[1]

Step 2: Packaging
  • Solids: Double-bag in clear, 6-mil polyethylene bags. Seal with tape.[1]

  • Liquids: Use high-density polyethylene (HDPE) or glass carboys.[1] Avoid metal cans (corrosion risk from potential hydrolysis of halogens).[1]

Step 3: The "Red Flag" Check

Before sealing the waste container, ask:

  • Did I use strong oxidizers (e.g., KMnO4, H2O2) in this reaction?

  • If YES: Quench the oxidizer separately before combining with the aniline waste.[1] Mixing an oxidizer with this iodo-aniline can trigger rapid iodine release and exothermic decomposition.[1]

Step 4: Storage Pending Pickup
  • Store in a cool, dark satellite accumulation area.

  • Reason: Heat and light accelerate the cleavage of the iodine bond, which can pressurize the container over time.[1]

Decision Logic Visualization

The following diagram illustrates the critical decision nodes for disposing of 5-Chloro-2-iodo-3-methylaniline to prevent cross-reactivity.

DisposalWorkflowStartStart: Waste GenerationStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Gloves, Powder)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Mother Liquor)StateCheck->LiquidPathSolutionSolidSegSegregate: HazardousSolid Waste BagSolidPath->SolidSegOxidizerCheckOxidizers Present?(H2O2, HNO3)LiquidPath->OxidizerCheckQuenchQuench OxidizerSeparatelyOxidizerCheck->QuenchYes (Risk of Fire)LiquidSegSegregate: HalogenatedSolvent CarboyOxidizerCheck->LiquidSegNoQuench->LiquidSegLabelingLabel: 'Toxic, Halogenated'List: 5-Chloro-2-iodo-3-methylanilineLiquidSeg->LabelingSolidSeg->LabelingFinalEHS Pickup -> IncinerationLabeling->Final

Caption: Operational decision tree for segregating 5-Chloro-2-iodo-3-methylaniline waste to ensure chemical compatibility.

Emergency Contingencies

Spill Cleanup (Solid)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95/P100 respirator, safety goggles, and double nitrile gloves.[1]

  • Containment: Do not dry sweep (generates dust).[1] Cover the spill with wet paper towels or use a HEPA vacuum dedicated to hazardous materials.[1]

  • Decontamination: Wipe the surface with a mild soap solution.[1] Avoid bleach (oxidizer) as it may react with residue to release iodine gas.[1]

Exposure Response[1][4][5]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Iodine compounds can absorb through skin; monitor for signs of methemoglobinemia (cyanosis/blue lips).[1]

  • Eye Contact: Rinse for 15 minutes; seek immediate medical attention.[1][3][4]

Regulatory Framework (US Context)

While this specific intermediate may not have a unique RCRA "U" or "P" list code, it is regulated under the "Mixture Rule" and "Derived-From Rule" principles of the EPA.[1]

  • RCRA Classification: Likely D001 (Ignitable, if in solvent) or Characteristic Toxic if TCLP testing shows leachability.[1] Operationally, treat as Non-Specific Source Halogenated Waste (F-List equivalent handling) to ensure incineration.[1]

  • DOT Shipping (for waste hauler):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (5-Chloro-2-iodo-3-methylaniline)[1]

    • UN Number: UN 2811[1]

    • Hazard Class: 6.1

    • Packing Group: III

References

  • PubChem. (n.d.).[1] 5-Chloro-2-methylaniline Compound Summary (Structural Analog for Toxicity Data). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] (General Halogenated Waste Protocols).[1]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Listings: Solvents and Halogenated Organics. Retrieved January 29, 2026, from [Link][1]

A Senior Application Scientist's Comprehensive Guide to the Safe Handling of 5-Chloro-2-iodo-3-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the vanguard of pharmaceutical research and complex chemical synthesis, the introduction of novel reagents is a constant. Among these is 5-Chloro-2-iodo-3-methylaniline, a substituted aniline with significant potential in the development of new molecular entities. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe utilization, management, and disposal of this compound, grounded in established safety principles for aromatic amines.

Hazard Assessment: Understanding the Risks of Substituted Anilines

While a comprehensive toxicological profile for 5-Chloro-2-iodo-3-methylaniline is not extensively documented, its structural similarity to other halogenated anilines necessitates a cautious approach. Aromatic amines as a class are recognized for their potential toxicity.[1]

Key potential hazards include:

  • Acute Toxicity: Similar compounds like 5-Chloro-2-methylaniline are harmful if swallowed or in contact with skin.[2][3][4]

  • Skin and Eye Irritation: Direct contact can cause serious eye irritation.[2][3][4]

  • Dermal Absorption: Aromatic amines are readily absorbed through the skin, making dermal contact a primary route of exposure.[1]

  • Methemoglobinemia: Anilines are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[2][5] Symptoms can include headache, dizziness, and cyanosis (bluish discoloration of the skin).[5]

  • Carcinogenicity: Many substituted anilines are suspected carcinogens.[2][3]

Physicochemical Properties (based on similar compounds)
PropertyEstimated Value/CharacteristicSource
Appearance May be a solid or liquid at room temperature.[4]
CAS Number 1150617-63-2[6][7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

All work with 5-Chloro-2-iodo-3-methylaniline must be conducted in a certified chemical fume hood to control the inhalation of any vapors or dust.[8][9] Ensure that a safety shower and eyewash station are readily accessible and their functionality is regularly verified.[8][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 5-Chloro-2-iodo-3-methylaniline:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advisable for extended operations.[9]
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles.[9]
Body Protection Laboratory coatA flame-retardant lab coat should be worn and fully buttoned.
Respiratory Protection Respirator (if fume hood is unavailable)In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[9]
Foot Protection Closed-toe shoesSturdy, closed-toe shoes must be worn in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to ensuring safety during the handling of 5-Chloro-2-iodo-3-methylaniline.

Pre-Experiment Checklist
  • Risk Assessment: Conduct a thorough risk assessment for the specific experimental protocol.

  • Fume Hood Verification: Confirm the proper functioning of the chemical fume hood.

  • Emergency Equipment: Locate and verify the operational status of the nearest safety shower, eyewash station, and fire extinguisher.[9]

  • Spill Kit: Ensure a chemical spill kit appropriate for organic amines is readily available.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don all required PPE prep_setup Set up experiment inside a certified fume hood prep_ppe->prep_setup handle_dispense Dispense compound carefully prep_setup->handle_dispense handle_reaction Perform reaction with appropriate temperature control handle_dispense->handle_reaction cleanup_decon Decontaminate work surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.